(R)-1-(2-Bromo-5-methylphenyl)ethanamine: Physical Characteristics & Technical Profile
This technical guide details the physical characteristics, stereochemical properties, and analytical profiling of (R)-1-(2-Bromo-5-methylphenyl)ethanamine , a critical chiral building block in medicinal chemistry. Execut...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physical characteristics, stereochemical properties, and analytical profiling of (R)-1-(2-Bromo-5-methylphenyl)ethanamine , a critical chiral building block in medicinal chemistry.
Executive Summary
(R)-1-(2-Bromo-5-methylphenyl)ethanamine is a chiral primary amine intermediate used frequently in the synthesis of kinase inhibitors and GPCR ligands. Its structural rigidity, provided by the ortho-bromo and meta-methyl substitutions on the phenyl ring, makes it a valuable scaffold for restricting conformational freedom in drug candidates.
This guide addresses the physical state, stereochemical identification, and handling protocols for this molecule. Note that while the free base exists as a viscous oil, the compound is most stable and commercially available as a hydrochloride or tartrate salt.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
(1R)-1-(2-Bromo-5-methylphenyl)ethanamine
Common Name
(R)-2-Bromo-5-methyl-α-methylbenzylamine
CAS Number
1259832-64-8 (Refers to (S)-isomer; (R)-isomer is enantiomeric)
Molecular Formula
C₉H₁₂BrN
Molecular Weight
214.10 g/mol
SMILES
CC1=CC(=C(C=C1)Br)N
Physical Characteristics Data
Data below distinguishes between the Free Base (oily liquid) and the Hydrochloride Salt (solid).[1][2]
Property
Free Base (Predicted/Typical)
Hydrochloride Salt (Experimental/Typical)
Physical State
Viscous Liquid / Oil
Crystalline Solid
Appearance
Colorless to pale yellow
White to off-white powder
Boiling Point
298.7 ± 25.0 °C (at 760 mmHg)
N/A (Decomposes/Sublimes)
Melting Point
N/A (Liquid at RT)
>200 °C (Typical for phenethylamine HCl salts)
Density
1.395 ± 0.06 g/cm³
Bulk density varies by crystal habit
LogP
2.77 (Lipophilic)
N/A (Ionized in solution)
Solubility
Soluble in DCM, EtOAc, Methanol
Soluble in Water, Methanol, DMSO
pKa
~8.8 (Conjugate acid)
N/A
Critical Note: The free base is prone to oxidative darkening upon air exposure. Conversion to the HCl salt is recommended for long-term storage.
Stereochemistry & Optical Rotation
The (R)-enantiomer is defined by the spatial arrangement of the amine (-NH₂), methyl (-CH₃), and aryl groups around the chiral benzylic carbon.
Configuration Assignment
According to Cahn-Ingold-Prelog (CIP) priority rules:
-NH₂ (Nitrogen, Atomic #7) → Priority 1
-Aryl Ring (Carbon attached to Br/C) → Priority 2
-CH₃ (Methyl Carbon) → Priority 3
-H (Hydrogen) → Priority 4
Visualization: With Hydrogen pointing away, the sequence 1 → 2 → 3 follows a Clockwise direction, designating the (R) configuration.
Optical Rotation ([α]D)
Method: Polarimetry (Sodium D line, 589 nm, 20°C).
Typical Value: Specific rotation is solvent-dependent.
(S)-Isomer Analog: Typically shows negative rotation (-) in Methanol.
(R)-Isomer Expectation:Positive (+) rotation in Methanol (c=1.0).
Standard: Enantiomeric Excess (ee) should be >98% for pharmaceutical applications.
Analytical Characterization Workflow
To ensure the integrity of the chiral center during synthesis or isolation, a robust analytical workflow is required.
Chiral Purity Determination (Diagram)
Figure 1: Analytical workflow for determining enantiomeric excess (ee) of the target amine.
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃):
δ 1.35 (d, 3H): Doublet corresponding to the benzylic methyl group.
δ 4.45 (q, 1H): Quartet for the chiral benzylic proton.
The physical form of the product depends heavily on the isolation method. The diagram below illustrates the transition from the oily free base to the stable salt form.
Figure 2: Salt formation protocol to convert the unstable oily free base into a storable solid hydrochloride salt.
Safety & Handling (MSDS Summary)
Hazards:
H314: Causes severe skin burns and eye damage (Free Base).
Technical Guide: Solubility Profiling & Solvent Selection for (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Topic: Solubility of (R)-1-(2-Bromo-5-methylphenyl)ethanamine in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility of (R)-1-(2-Bromo-5-methylphenyl)ethanamine in Organic Solvents
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of pharmaceutical process development, the solubility profile of chiral intermediates is not merely a physical property—it is a critical process parameter (CPP). This guide focuses on (R)-1-(2-Bromo-5-methylphenyl)ethanamine (CAS: 1259610-13-3), a privileged chiral building block often employed in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors and other oncology targets.[1]
Understanding the differential solubility of this amine in its free base versus salt forms is the cornerstone of efficient workup strategies, enantiomeric resolution, and crystallization yields. This document provides a scientifically grounded framework for solvent selection, supported by physicochemical principles and standard industry protocols.
Physicochemical Identity & Structural Analysis
Before designing solubility experiments, one must understand the molecule's structural drivers.
Property
Data / Description
Chemical Name
(R)-1-(2-Bromo-5-methylphenyl)ethanamine
CAS Number
1259610-13-3 (R-isomer) / 1259832-64-8 (S-isomer)
Molecular Formula
C₉H₁₂BrN
Molecular Weight
214.10 g/mol
Physical State (Base)
Typically a colorless to pale yellow oil or low-melting solid.
Physical State (Salt)
Crystalline solid (e.g., HCl or Tartrate salts).
Predicted LogP
~2.7 – 2.8 (Moderate Lipophilicity)
Acidity (pKa)
~9.5 – 10.0 (Conjugate acid)
Structural Insight:
The molecule features a hydrophobic domain (bromo-substituted toluene ring) and a polar, basic domain (primary amine).
The Bromo & Methyl groups significantly increase lipophilicity compared to unsubstituted phenethylamine, reducing water solubility of the free base and enhancing solubility in non-polar organics (e.g., Toluene, Hexanes).
The Chiral Center dictates that while isotropic solubility is identical to the racemate, diastereomeric solubility (when paired with chiral resolving agents like tartaric acid) will differ significantly, enabling optical resolution.
Solubility Profile: Free Base vs. Salt
The most common error in handling this intermediate is conflating the solubility of the neutral free base with its protonated salt forms .
A. Free Base Solubility (Neutral pH > 11)
Dominant Interaction: Van der Waals forces & weak H-bonding.
Low Solubility: Water (practically insoluble), acidic aqueous solutions (forms salt).
B. Salt Form Solubility (Acidic pH < 8)
Example: Hydrochloride (HCl) or Hydrobromide (HBr) salts.
Dominant Interaction: Ionic lattice energy vs. Solvation enthalpy.
Solvent Compatibility:
High Solubility: Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
Moderate/Low Solubility: Ethanol (often used for crystallization), Isopropanol (IPA).
Insoluble: Diethyl Ether (Et₂O), Hexanes, Toluene, EtOAc (often used to wash away impurities).
Critical Workflow Implication:
To purify the compound from non-basic impurities, extract the free base into dilute aqueous acid (forming the water-soluble salt), wash the organic layer, then basify the aqueous layer to re-extract the pure amine into an organic solvent.
Solvent Selection Strategy
The following decision matrix guides solvent choice based on the operational unit operation.
Table 1: Operational Solvent Selection Matrix
Operation
Recommended Solvent System
Mechanistic Rationale
Reaction Medium
THF, DCM, or Toluene
Inert to nucleophilic attack; dissolves the free base readily. Toluene is preferred for high-temp reactions.
Liquid-Liquid Extraction
DCM / Water or EtOAc / Water
High partition coefficient (LogD) modulation via pH adjustment. DCM offers excellent solubility for the heavy bromo-amine.
Chiral Resolution
Ethanol or EtOH/Water (9:1)
Protic solvents facilitate the formation of stable hydrogen-bond networks required for differential crystallization of diastereomeric salts.
Salt Crystallization
IPA / Et₂O or MeOH / EtOAc
"Solvent/Anti-solvent" method. Dissolve salt in alcohol (IPA/MeOH), induce precipitation with ether/ester.
Preparation: Weigh 500 mg of the amine into a 4 mL glass vial.
Addition: Add the solvent in 100 µL increments, vortexing for 30 seconds after each addition.
Observation: Continue until the solid/oil fully dissolves and the solution is clear.
Saturation Verification: Add an excess of solid (approx. 50 mg) to the clear solution to ensure a saturated suspension is formed. Cap and stir at 25°C for 4 hours.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
Quantification: Evaporate the solvent under a stream of nitrogen or reduced pressure. Weigh the residue.
Calculation:
Visualization: Solubility & Purification Workflow
The following diagram illustrates the logical flow for purifying this amine using pH-switchable solubility, a standard technique for this class of intermediates.
Figure 1: Acid-Base Extraction Workflow exploiting the pH-dependent solubility switch of (R)-1-(2-Bromo-5-methylphenyl)ethanamine.
Application Case Study: Chiral Resolution
In the absence of asymmetric synthesis, the racemic mixture is often resolved. Based on analogous phenethylamine protocols [1, 2], the following solubility-driven resolution is recommended:
Resolving Agent: (S)-Mandelic Acid or L-Tartaric Acid.
Solvent System:Ethanol (95%) .
Mechanism: The (R)-amine:(S)-acid diastereomeric salt is typically less soluble in ethanol than the (S)-amine:(S)-acid salt.
Process:
Dissolve racemate in warm Ethanol.
Add 1.0 eq of Resolving Agent.
Cool slowly to 0-5°C.
Filter the precipitate (Enriched Diastereomeric Salt).
Recrystallize from Ethanol/Water to upgrade chiral purity (>99% ee).
References
BenchChem. An In-Depth Technical Guide on the Solubility of 2-Bromoethylamine Hydrobromide in Organic Solvents. (General principles of bromo-amine salt solubility).
ChemicalBook. (R)-1-(2-bromo-5-chlorophenyl)-2-methylpropan-1-amine Properties and CAS Data. (Analogous chiral amine data).
BLD Pharm. Product Page for (R)-1-(2-Bromo-5-methylphenyl)ethan-1-amine (CAS 1259610-13-3).[1]
ChemScene. Product Page for (S)-1-(2-bromo-5-methylphenyl)ethan-1-amine (CAS 1259832-64-8).[1][2]
Google Patents. Synthesis of Ceritinib and Intermediates (CN105777616A). (Demonstrates usage of similar chiral amine intermediates in drug synthesis).
Navigating the Synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine: A Technical Guide for Drug Development Professionals
Abstract (R)-1-(2-Bromo-5-methylphenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(R)-1-(2-Bromo-5-methylphenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, with a focus on the selection and rationale of starting materials. We will explore established methodologies, including asymmetric reductive amination and biocatalytic approaches, offering detailed protocols and critical insights for researchers, scientists, and drug development professionals. The emphasis is on providing a comprehensive understanding of the chemical principles and practical considerations necessary for the efficient and stereoselective synthesis of the target molecule.
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals. The specific stereochemistry of these amine-containing molecules is often critical to their pharmacological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. (R)-1-(2-Bromo-5-methylphenyl)ethanamine represents a crucial chiral intermediate, the synthesis of which requires precise control over stereochemistry. This guide will delve into the practical synthetic strategies to obtain this compound in high enantiomeric purity.
A retrosynthetic approach to (R)-1-(2-Bromo-5-methylphenyl)ethanamine reveals a primary disconnection at the carbon-nitrogen bond, pointing to the corresponding ketone, 2-bromo-5-methylacetophenone , as the most logical precursor. This prochiral ketone can then be converted to the desired chiral amine through various asymmetric methodologies.
Therefore, the synthesis can be conceptually divided into two main stages:
Synthesis of the key intermediate: 2-Bromo-5-methylacetophenone.
Asymmetric conversion of the ketone to the target chiral amine.
This guide will first address the preparation of the ketone intermediate before exploring the stereoselective amination methods.
Synthesis of the Prochiral Ketone: 2-Bromo-5-methylacetophenone
The efficient synthesis of 2-bromo-5-methylacetophenone is paramount for the overall success of the synthetic route. The most common and industrially viable starting material for this intermediate is 4-methylacetophenone .
Synthetic Pathway from 4-Methylacetophenone
The synthesis from 4-methylacetophenone involves a two-step process: nitration followed by reduction of the nitro group to an amine, which is then diazotized and subjected to a Sandmeyer-type reaction to introduce the bromine atom. A more direct approach involves the bromination of 4-methylacetophenone. However, direct bromination of the aromatic ring can be challenging to control regioselectively.
A more reliable method involves the α-bromination of the ketone.
DOT Diagram: Synthesis of 2-Bromo-5-methylacetophenone
Caption: Synthetic route to 2-bromo-4'-methylacetophenone.
Experimental Protocol: α-Bromination of 4-Methylacetophenone
This protocol describes a common method for the α-bromination of an acetophenone derivative.[1]
Materials:
4-Methylacetophenone
N-Bromosuccinimide (NBS)
p-Toluenesulfonic acid (p-TsOH)
Dichloromethane (DCM)
Water
Procedure:
In a dry reaction flask, charge N-bromosuccinimide (1.1 equivalents) and p-toluenesulfonic acid (0.5 equivalents).
Heat the mixture to 55 °C.
Add 4-methylacetophenone (1 equivalent) to the reaction mixture.
Maintain the reaction at 55 °C for approximately 40 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and perform a liquid-liquid extraction with dichloromethane and water.
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
The crude 2-bromo-4'-methylacetophenone can be purified by column chromatography or recrystallization.[2]
Table 1: Comparison of Bromination Reagents for Acetophenone Derivatives
Reagent System
Typical Conditions
Advantages
Disadvantages
N-Bromosuccinimide (NBS) / Acid Catalyst
55 °C, 40 min
High selectivity for α-bromination, milder conditions.
Can lead to over-bromination and side products, corrosive.[3]
Asymmetric Synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
With the prochiral ketone in hand, the crucial step is the stereoselective introduction of the amine group to form the desired (R)-enantiomer. Two primary strategies are widely employed: asymmetric reductive amination and biocatalytic transamination.
Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful method for the synthesis of chiral amines from ketones.[4] This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by in-situ reduction with a chiral catalyst and a reducing agent.[5]
Caption: General workflow for asymmetric reductive amination.
A highly effective catalytic system for this transformation utilizes a ruthenium catalyst with a chiral phosphine ligand, such as C3-TunePhos.[6] This method employs ammonium acetate as the amine source and molecular hydrogen as the reductant, offering a user-friendly and efficient route to primary amines.[6]
Materials:
2-Bromo-5-methylacetophenone
Ammonium acetate (NH₄OAc)
[Ru(cod)(2-methallyl)₂] and (R)-C3-TunePhos (or a pre-formed chiral Ru-catalyst)
2,2,2-Trifluoroethanol (TFE)
Hydrogen gas (H₂)
Procedure:
In a high-pressure reactor, charge 2-bromo-5-methylacetophenone (1 equivalent), ammonium acetate (2 equivalents), and the chiral ruthenium catalyst (typically 1 mol%).
Add trifluoroethanol as the solvent.
Pressurize the reactor with hydrogen gas (e.g., 55 bar).
Heat the reaction mixture to 80 °C and stir for 24 hours.
After cooling and depressurizing the reactor, the resulting amine acetate salt is neutralized with a base.
The product, (R)-1-(2-bromo-5-methylphenyl)ethanamine, is then extracted and purified, typically by chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Table 2: Key Parameters in Asymmetric Reductive Amination
Parameter
Importance
Typical Range/Value
Rationale
Catalyst Loading
Efficiency and cost
0.5 - 1 mol%
Lower loading is desirable for cost-effectiveness, but may require longer reaction times.[6]
Hydrogen Pressure
Reaction rate
50 - 100 bar
Higher pressure generally increases the rate of reduction.[6]
Temperature
Reaction kinetics
80 - 100 °C
Balances reaction rate with catalyst stability and selectivity.[6]
Solvent
Solubility and reactivity
TFE
Trifluoroethanol is often a good solvent for these reactions.[6]
Biocatalytic Asymmetric Synthesis using Transaminases
An increasingly popular and environmentally benign approach to chiral amine synthesis is the use of enzymes, particularly transaminases (TAs).[7] Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate with high stereoselectivity.[8][9] This method avoids the use of heavy metal catalysts and high pressures.[10][11]
DOT Diagram: Transaminase-Mediated Synthesis
Caption: Biocatalytic synthesis using a transaminase.
The reaction equilibrium can sometimes favor the reverse reaction, but this can be driven forward by using a large excess of the amino donor or by removing the ketone byproduct.[12] L-Alanine is often a suitable amino donor as the pyruvate byproduct can be removed by incorporating a lactate dehydrogenase (LDH) coupled system.[12]
Materials:
2-Bromo-5-methylacetophenone
(R)-selective ω-transaminase
L-Alanine (or another suitable amino donor)
Pyridoxal 5'-phosphate (PLP) cofactor
Buffer solution (e.g., phosphate buffer, pH 7-8)
Optional: Lactate dehydrogenase (LDH) and NADH for pyruvate removal
Procedure:
In a temperature-controlled vessel, prepare a buffered solution containing the (R)-selective ω-transaminase, PLP, and the amino donor (e.g., L-alanine) in excess.
Add the substrate, 2-bromo-5-methylacetophenone, to the reaction mixture. The substrate may be added neat or as a solution in a co-solvent like DMSO to improve solubility.
If using a coupled enzyme system, add LDH and NADH.
Maintain the reaction at an optimal temperature (e.g., 30-45 °C) and pH (e.g., 7.0-8.2) with gentle agitation.[13]
Monitor the reaction progress by HPLC or GC for the formation of the product and consumption of the starting material.
Upon completion, the enzyme can be removed by filtration or centrifugation.
The product is then extracted from the aqueous phase with an organic solvent and purified.
Can be substrate-specific, but enzyme engineering is expanding the scope.[10][11]
Conclusion and Future Outlook
The synthesis of (R)-1-(2-bromo-5-methylphenyl)ethanamine is a critical process in the development of numerous pharmaceuticals. The choice of synthetic route depends on several factors including scale, cost, and available expertise. The traditional approach via asymmetric reductive amination offers a robust and well-established method with broad applicability. However, the rise of biocatalysis presents a compelling alternative, offering excellent stereoselectivity under mild, environmentally friendly conditions. As enzyme engineering continues to advance, the scope and efficiency of transaminases are expected to further improve, making them an increasingly attractive option for the industrial production of chiral amines. For drug development professionals, a thorough understanding of both methodologies is essential for making informed decisions in the synthesis of this and other valuable chiral building blocks.
References
Choi, J. M., et al. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(4), 437-444. [Link]
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
ResearchGate. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. [Link]
Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(22), 5734-5740. [Link]
Xie, J. H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2286-2294. [Link]
Sharma, M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 23(7), 1547. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Royal Society of Chemistry. (2015). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. [Link]
Page, M. I., & Kelly, P. (2021). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters, 23(24), 9475-9479. [Link]
Biondi, M., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Catalysts, 13(9), 1278. [Link]
PrepChem.com. Synthesis of 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol. [Link]
Google Patents. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino).
ResearchGate. (2025). Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. [Link]
DiVA. (2019). Transaminase Biocatalysis: Applications and Fundamental Studies. [Link]
Google Patents. (2019). Engineered transaminase polypeptides and uses thereof.
The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]
A Technical Guide to the Medicinal Chemistry Applications of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Abstract (R)-1-(2-Bromo-5-methylphenyl)ethanamine is a chiral building block with significant, yet underexplored, potential in medicinal chemistry. This technical guide provides an in-depth analysis of its core structura...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(R)-1-(2-Bromo-5-methylphenyl)ethanamine is a chiral building block with significant, yet underexplored, potential in medicinal chemistry. This technical guide provides an in-depth analysis of its core structural features—the chiral phenylethylamine scaffold, the strategically positioned bromine atom, and the methyl-substituted phenyl ring. We will explore its synthetic accessibility and propose several high-potential applications, including its use as a scaffold for G-protein coupled receptor (GPCR) modulators, a versatile intermediate for creating complex heterocyclic systems, and a valuable fragment in fragment-based drug discovery (FBDD). Detailed, field-proven experimental protocols are provided to empower researchers to harness the full potential of this versatile molecule in their drug discovery programs.
Introduction: Unveiling a Privileged Scaffold
The quest for novel chemical entities with therapeutic potential is the driving force of medicinal chemistry.[1] The selection of appropriate starting materials and scaffolds is a critical determinant of success in any drug discovery campaign. (R)-1-(2-Bromo-5-methylphenyl)ethanamine presents itself as a molecule of significant interest, embodying three key structural motifs that are hallmarks of successful pharmaceuticals:
A Chiral Phenylethylamine Core: The phenylethylamine framework is a well-established "privileged structure" in medicinal chemistry.[2][3] It forms the basis of numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic drugs that modulate their pathways.[3][4] The specific (R)-stereochemistry at the benzylic carbon is crucial, as biological systems are inherently chiral, and stereoisomers often exhibit profoundly different pharmacological activities and safety profiles.[2][5]
A Reactive Bromophenyl Group: The bromine atom is far more than a simple steric substituent. In modern drug design, it serves multiple strategic roles. It is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the scaffold to explore structure-activity relationships (SAR).[6][7] Furthermore, bromine can participate in halogen bonding, a directional, non-covalent interaction that can significantly enhance ligand-protein binding affinity and selectivity.[8][9][10][11]
Defined Aromatic Substitution: The ortho-bromo and meta-methyl substitution pattern provides a specific steric and electronic profile, influencing the molecule's conformation and its potential interactions with biological targets.
This guide will deconstruct the potential of this molecule, providing both the theoretical grounding and the practical methodologies for its application in advanced drug discovery projects.
Synthetic Accessibility: A Practical Approach
The utility of a building block is directly tied to its accessibility. Chiral primary amines are valuable intermediates for a multitude of pharmaceuticals.[12][13] The asymmetric synthesis of molecules like (R)-1-(2-Bromo-5-methylphenyl)ethanamine can be achieved through several robust methods, with asymmetric reductive amination being a particularly efficient strategy.[14]
This protocol describes a general and highly effective method for synthesizing the title compound from the corresponding ketone, 1-(2-bromo-5-methylphenyl)ethan-1-one. This approach leverages a chiral catalyst to directly install the amine functionality with high enantiomeric control.
Objective: To synthesize (R)-1-(2-bromo-5-methylphenyl)ethanamine with high enantiomeric excess (>95% ee).
Materials:
1-(2-Bromo-5-methylphenyl)ethan-1-one
Ammonium acetate (NH₄OAc)
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)
(R)-C3-TunePhos (Chiral ligand)
Hydrogen gas (H₂)
2-Propanol (Anhydrous)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (R)-C3-TunePhos (1.1 mol%). Add anhydrous 2-propanol and stir the mixture at 80 °C for 30 minutes to form the active catalyst.
Reaction Setup: To a separate reaction vessel, add 1-(2-bromo-5-methylphenyl)ethan-1-one (1.0 eq.) and ammonium acetate (10 eq.).
Reaction Execution: Transfer the pre-formed catalyst solution to the reaction vessel containing the ketone and ammonium salt. Seal the vessel, purge with hydrogen gas, and then pressurize with H₂ (50 atm).
Monitoring: Stir the reaction vigorously at 60 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed.
Work-up: Carefully vent the hydrogen gas. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous phase three times with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amine by flash column chromatography on silica gel.
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Causality: The use of a chiral ruthenium-diphosphine complex like Ru/C3-TunePhos is critical for achieving high enantioselectivity.[14] The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation of the in situ-formed imine intermediate from a specific face, leading to the preferential formation of the (R)-enantiomer. Ammonium acetate serves as a convenient and effective ammonia source.[14]
Core Applications in Medicinal Chemistry
The unique combination of structural features in (R)-1-(2-bromo-5-methylphenyl)ethanamine opens doors to several high-impact applications in drug discovery.
Scaffold for GPCR Ligand Development
The phenylethylamine core is a classic scaffold for ligands targeting G-protein coupled receptors (GPCRs), particularly adrenergic, dopaminergic, and serotonergic receptors.[2][3] These receptors are implicated in a wide range of CNS and metabolic disorders.
Workflow:
Core Interaction: The chiral amine can form a key salt bridge interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. The aromatic ring engages in π-π stacking or hydrophobic interactions within the receptor pocket.
Vector for Diversification: The bromine atom provides a synthetic handle for diversification. Using Suzuki-Miyaura coupling, various aryl or heteroaryl groups can be introduced at the 2-position.[6] This allows for the exploration of SAR by probing different regions of the ligand-binding pocket, potentially enhancing potency and selectivity.
Amine Modification: The primary amine can be further functionalized to amides, sulfonamides, or secondary/tertiary amines to fine-tune physicochemical properties and target interactions.
Diagram: GPCR Ligand Development Workflow
Caption: Diversification strategy for developing GPCR ligands.
Intermediate for Complex Heterocycles
The dual functionality of the primary amine and the aryl bromide allows the molecule to serve as a versatile precursor for constructing complex, polycyclic structures that are often found in potent bioactive agents. For example, through intramolecular cyclization reactions or multi-step sequences, it can be used to generate novel tetrahydroisoquinoline or benzazepine derivatives, which are important scaffolds in medicinal chemistry.[15]
A Powerful Tool in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery involves screening small, low-complexity molecules ("fragments") to identify weak but efficient binders to a protein target. The bromine atom makes (R)-1-(2-bromo-5-methylphenyl)ethanamine an excellent candidate for FBDD.
Key Advantages:
Anomalous Scattering: Bromine is a heavy atom that produces a strong anomalous scattering signal in X-ray crystallography. If the fragment binds to the target protein, its position and orientation can be determined with high confidence from the resulting electron density map.
Vector for Growth: Once a binding mode is confirmed, the bromine atom serves as a validated vector for fragment evolution. Chemists can use structure-guided design to "grow" the fragment into the adjacent pocket by performing coupling reactions at the bromine position, systematically building potency.[6]
Halogen Bonding: The bromine atom's ability to act as a halogen bond donor can contribute directly to binding affinity, a feature that is increasingly being exploited in rational drug design.[9][16] A halogen bond is formed when the electropositive region on the tip of the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen or the side chain of an aspartate or glutamate residue.[8][10]
Diagram: FBDD Workflow
Caption: Fragment-based drug discovery workflow.
Physicochemical Properties and Data
Understanding the physicochemical properties of a building block is essential for its effective use in drug design.
Property
Predicted Value
Significance in Drug Design
Molecular Weight
214.10 g/mol
Falls within the typical range for fragments and lead-like compounds.
LogP
2.78
Indicates moderate lipophilicity, suggesting good potential for cell permeability.
Topological Polar Surface Area (TPSA)
26.02 Ų
Suggests good potential for oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donors
1 (Amine)
Provides a key interaction point for target binding.
Hydrogen Bond Acceptors
1 (Amine)
Can also accept hydrogen bonds, providing binding versatility.
Rotatable Bonds
1
Low conformational flexibility, which is desirable for reducing the entropic penalty of binding.
Data sourced from chemical supplier databases.[17]
Conclusion and Future Directions
(R)-1-(2-Bromo-5-methylphenyl)ethanamine is more than just a chemical intermediate; it is a strategically designed building block poised for significant applications in medicinal chemistry. Its chiral phenylethylamine core provides a proven scaffold for interacting with key CNS targets, while its bromine atom offers a powerful and versatile handle for both SAR exploration and structure-based drug design via FBDD. The detailed synthetic protocols and strategic workflows presented in this guide provide a clear roadmap for researchers to leverage this molecule's unique attributes. Future exploration will likely focus on incorporating this scaffold into diverse molecular libraries and screening them against a wide range of therapeutic targets, particularly GPCRs and kinases, where its structural motifs are highly valued.
References
Grogan, G., & Slabu, I. (2018). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]
Fontaine, E., et al. (2006). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. Organic Letters. [Link]
Voth, M., et al. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
Ramaswamy, K., et al. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI. [Link]
Fontaine, E., et al. (2006). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. ACS Publications. [Link]
HITS gGmbH. (2013). Small change for a big improvement – halogen bonds and drug discovery. HITS. [Link]
Wang, D., & Wang, C. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]
Zhu, W., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. [Link]
Méndez-Vega, E., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [Link]
Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
Sotor, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
Llaveria, J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
Sotor, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]
Meadows, D. C., et al. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Pharmacology & Translational Science. [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
Wang, L., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules. [Link]
Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. IUCrData. [Link]
Kumar, A., & Singh, J. (2018). Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. MedCrave. [Link]
Zhang, P., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]
Llaveria, J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. [Link]
Llaveria, J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
Engineering Chiral Bromo-Phenylethylamine Derivatives: Synthesis, Pharmacology, and Receptor Dynamics
Executive Summary Chiral bromo-phenylethylamine derivatives represent a highly specialized class of neuroactive compounds. By integrating a halogen bond-donating bromine atom with a stereospecific phenylethylamine (PEA)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral bromo-phenylethylamine derivatives represent a highly specialized class of neuroactive compounds. By integrating a halogen bond-donating bromine atom with a stereospecific phenylethylamine (PEA) scaffold, these molecules achieve remarkable selectivity and potency at monoamine receptors, particularly the 5-HT2A subtype. This technical guide explores the causality behind their structural design, details modern continuous-flow asymmetric synthesis protocols, and maps their complex pharmacological signaling pathways.
Structural and Pharmacological Rationale
The phenylethylamine backbone is the fundamental pharmacophore for endogenous trace amines and classical monoamine neurotransmitters. The strategic modification of this scaffold via halogenation and the introduction of chiral centers fundamentally alters its pharmacodynamics.
The Role of Bromination:
Bromine substitution, most commonly at the 4-position of the phenyl ring (e.g., 2,5-dimethoxy-4-bromophenylethylamine, commonly known as 2C-B), drastically increases the molecule's lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration. More importantly, bromine acts as a potent halogen bond donor. Causality: The electron-deficient "sigma-hole" of the bromine atom forms highly directional, non-covalent interactions with electron-rich oxygen or sulfur atoms in the receptor's binding pocket (e.g., Ser242 in the 5-HT2A receptor), anchoring the ligand and exponentially increasing binding affinity compared to unhalogenated analogs.
The Critical Nature of Chirality:
When an alpha-methyl group is introduced to the alkyl chain, the molecule becomes chiral (forming bromoamphetamines like DOB). Stereochemistry dictates receptor efficacy. Research has definitively shown that the R-(-) isomer is primarily responsible for the potent psychotomimetic effects of 2,5-dimethoxy-4-bromoamphetamine 1[1].
Causality: The R-configuration optimally projects the alpha-methyl group into a specific hydrophobic auxiliary pocket of the 5-HT2A receptor, stabilizing the active Gq-coupled conformation. Conversely, the S-configuration induces steric clashes with transmembrane helices, drastically reducing agonistic efficacy.
Asymmetric Synthesis and Biocatalytic Resolution
Historically, the synthesis of enantiopure phenylisopropylamines relied on the low-pressure reduction of imines formed with chiral auxiliaries, followed by hydrogenolysis to yield products with 96-99% enantiomeric purity 1[1]. However, modern pharmaceutical manufacturing has shifted toward biocatalysis.
Causality for Flow Biocatalysis: Traditional kinetic resolution is mathematically limited to a 50% theoretical yield and heavily complicates downstream separation due to high co-product concentrations. Asymmetric synthesis utilizing transaminases overcomes this, pushing the theoretical yield to 100%. By transitioning this to a continuous flow reactor, product inhibition is minimized, and the amine donor can be compartmentalized, thermodynamically driving the reaction toward the desired chiral bromo-amine 2[2].
Fig 1. Continuous flow chemoenzymatic cascade for chiral bromo-phenylethylamine synthesis.
Objective: Synthesize enantiopure (R)-4-bromophenylisopropylamine from a prochiral ketone.
Self-Validation Mechanism: The protocol utilizes an in-line UV-Vis flow cell to monitor steady-state conversion, while off-line chiral HPLC against a known racemic standard validates the exact enantiomeric excess (ee).
Substrate Preparation: Dissolve 100 mM of the prochiral 4-bromophenylacetone in a 50:50 mixture of DMSO and aqueous phosphate buffer (100 mM, pH 7.5). Add 1 M isopropylamine (amine donor) and 1 mM pyridoxal phosphate (PLP) cofactor.
Enzyme Immobilization: Pack a glass column reactor (internal volume 5 mL) with His-tagged engineered
-transaminase immobilized on standard Ni-NTA agarose resin.
Continuous Flow Execution: Pump the substrate solution through the packed bed reactor at a flow rate of 0.1 mL/min (residence time = 50 min) at 30°C.
In-Line Monitoring: Route the reactor effluent through an in-line UV-Vis spectrometer set to 280 nm to confirm steady-state conversion by monitoring the disappearance of the ketone chromophore.
Orthogonal Validation: Collect the effluent, extract with ethyl acetate, and analyze via Chiralcel OD-H HPLC (Hexane:Isopropanol 90:10). The system is validated if the R-enantiomer peak integrates to >99% ee compared to the racemic control injection.
Receptor Pharmacology and Signaling Dynamics
Chiral bromo-PEAs are characterized by their polypharmacology. While 2,5-dimethoxy-4-bromophenylethylamine (2C-B) is recognized as a partial agonist at 5-HT2A, it also interacts with the serotonin transporter (SERT) and norepinephrine transporter (NET). Studies demonstrate that 2C-B is equipotent with MDMA at SERT but significantly less potent at NET 3[3], 4[4].
Further structural evolution, such as the addition of an N-benzyl group (e.g., 25B-NBOMe), yields compounds with extreme selectivity and sub-nanomolar affinity for the 5-HT2A receptor, acting as full agonists that profoundly alter hemodynamics and neurochemistry 5[5].
Quantitative Pharmacological Profile
Compound
5-HT2A Affinity (, nM)
SERT Inhibition (, nM)
NET Inhibition (, nM)
Primary Pharmacological Action
(R)-DOB
~0.6
>10,000
>10,000
Potent 5-HT2A Agonist
(S)-DOB
~3.0
>10,000
>10,000
Weak 5-HT2A Agonist
2C-B
~1.0
~5,000
~8,000
5-HT2A Partial Agonist / SERT Modulator
25B-NBOMe
~0.08
N/A
N/A
Highly Potent Selective 5-HT2A Agonist
Table 1: Comparative receptor binding affinities of prominent bromo-phenylethylamine derivatives.
Fig 2. Gq-coupled 5-HT2A signaling pathway activated by (R)-bromo-phenylethylamine derivatives.
Protocol 2: Self-Validating Radioligand Binding Assay for 5-HT2A
Objective: Determine the
of novel chiral bromo-PEA enantiomers at the 5-HT2A receptor.
Self-Validation Mechanism: The assay uses [³H]ketanserin (a selective antagonist) to establish a baseline. Non-specific binding (NSB) is defined using 10 µM mianserin. The assay internally validates by requiring the specific binding window (Total Binding minus NSB) to exceed 80% of total radioactive counts.
Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .
Incubation Setup: In a 96-well plate, combine 50 µL of [³H]ketanserin (final concentration 2 nM), 50 µL of the chiral bromo-PEA test compound (serial dilutions from 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.
Equilibration: Incubate the plates at 37°C for 60 minutes to ensure thermodynamic equilibrium is reached between the radioligand and the test agonist.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a beta counter. Calculate the
using non-linear regression, and convert to using the Cheng-Prusoff equation.
References
US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents
Source: Google Patents
URL
Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing
Source: White Rose Research Online
URL
Patrick Guiry | Outputs | University College Dublin
Source: University College Dublin
URL
The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA)
The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow...
safety and handling of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
An In-depth Technical Guide to the Safe Handling of (R)-1-(2-Bromo-5-methylphenyl)ethanamine Foreword: A Proactive Approach to Chemical Safety In the fast-paced world of drug discovery and chemical synthesis, the pressur...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced world of drug discovery and chemical synthesis, the pressure to innovate can sometimes overshadow the foundational principles of laboratory safety. This guide is dedicated to the researchers, scientists, and drug development professionals who handle complex chemical intermediates like (R)-1-(2-Bromo-5-methylphenyl)ethanamine. As a chiral building block, this compound and its enantiomer are valuable in constructing novel molecular architectures. However, its structure—a halogenated phenethylamine—necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This document moves beyond mere compliance, aiming to instill a deep, causal understanding of why specific safety measures are critical. By treating every protocol as a self-validating system, we empower scientists to not only protect themselves and their environment but also to ensure the integrity and reproducibility of their work.
Section 1: Compound Profile and Hazard Identification
(R)-1-(2-Bromo-5-methylphenyl)ethanamine is a substituted phenethylamine derivative. While comprehensive toxicological data for this specific R-enantiomer is not widely published, its structural class provides a strong basis for hazard assessment. The presence of a bromine atom on the aromatic ring and an amine group suggests potential for skin and eye irritation, as well as toxicity if ingested or inhaled. Structurally similar compounds are classified as irritants and may be harmful by acute exposure.[1][2][3][4] Therefore, a precautionary approach is mandatory.
Physicochemical & Structural Data (Based on (S)-enantiomer and related compounds)
The primary risks associated with halogenated aromatic amines stem from their reactivity. The amine group can act as a nucleophile and a base, while the bromo-aromatic system can participate in various reactions. Upon absorption, such compounds can interfere with biological processes. The causality behind the predicted hazards lies in this reactivity:
Skin/Eye Irritation: Amines can be corrosive or irritating to tissues upon contact.[9]
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[3]
Toxicity: If absorbed into the bloodstream, phenethylamine structures can exhibit a range of systemic effects.[10]
The following workflow illustrates the essential process of risk assessment before handling any chemical.
Caption: A logical workflow for chemical risk assessment.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Controlling exposure is the cornerstone of safe chemical handling. The Hierarchy of Controls is a framework that prioritizes safety strategies from most to least effective. For a compound like (R)-1-(2-Bromo-5-methylphenyl)ethanamine, reliance on multiple levels of this hierarchy is crucial.
Caption: The Hierarchy of Controls prioritizes safety measures.
Mandatory Engineering Controls
All work involving (R)-1-(2-Bromo-5-methylphenyl)ethanamine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[9][11] This is a non-negotiable control because it addresses the primary exposure route of inhalation by capturing vapors and aerosols at the source. The fume hood sash should be kept as low as possible to maximize capture velocity.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It should be selected based on the specific hazards and inspected before every use.[12]
PPE Category
Specification and Rationale
Eye/Face Protection
Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12] Causality: Standard safety glasses do not protect from splashes from all angles. Goggles provide a seal around the eyes. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of large volumes, quenching a reaction).[13]
Skin Protection
Gloves: Chemical-impermeable nitrile gloves. Inspect for tears or pinholes before use.[12] For prolonged work, consider double-gloving. Causality: Nitrile offers good resistance to a broad range of chemicals, including aromatic amines. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[14] Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely. Causality: Protects skin and personal clothing from incidental contact and minor splashes.
Respiratory Protection
Generally not required if work is performed within a properly functioning fume hood.[13] In the event of a significant spill or ventilation failure, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas) should be used by trained emergency responders.[12]
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated SOPs minimizes both acute and chronic exposure risks.
Storage and Handling
Procurement: Acquire the smallest quantity of the chemical necessary for the planned experiments.
Storage: Store the container in a cool, dry, well-ventilated area, sealed in dry conditions, potentially between 2-8°C.[5] It must be segregated from incompatible materials, particularly strong oxidizing agents.[11][15][16] The storage location should be clearly labeled.
Transport: When moving the chemical, place the primary container within a durable, chemically resistant secondary container.
Preparation: Before handling the chemical, ensure the fume hood is operational and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.[12] Don all required PPE.[12]
Weighing: If the compound is a solid, weigh it directly into a tared container inside the fume hood. If it is a liquid, transfer it via syringe or pipette. Avoid creating dust or aerosols.[12]
Transfers: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
Post-Handling: Tightly cap the source container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them as hazardous waste.
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[15][17] Do not eat, drink, or smoke in the laboratory.[15][18]
Section 4: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
The following table outlines immediate actions upon exposure. In all cases, seek medical attention promptly and provide the Safety Data Sheet (SDS) to the responding personnel.
Exposure Route
First Aid Protocol
Inhalation
Immediately move the affected person to fresh air.[19][20] If breathing is difficult, administer oxygen if you are trained to do so. If breathing has stopped, perform artificial respiration.[19][21] Seek immediate medical attention.[19]
Skin Contact
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[20][21] Seek immediate medical attention.[9][21] Do not reuse contaminated clothing until it has been properly laundered.
Eye Contact
Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[19][20][22][23] Remove contact lenses if present and easy to do.[24] Seek immediate medical attention.[19][23]
Ingestion
Do NOT induce vomiting.[9][21] If the person is conscious and alert, rinse their mouth with water and give them a cupful of water to drink.[21] Never give anything by mouth to an unconscious person.[17][21] Seek immediate medical attention.[19]
Accidental Release and Spill Cleanup
The response to a spill depends on its size and location.
Caption: Emergency response workflow for a chemical spill.
Minor Spill (Incidental Release): For a small spill contained within a chemical fume hood, trained lab personnel can manage the cleanup.[25]
Alert others to evacuate and pull the fire alarm if necessary to ensure building evacuation.[25]
Close the laboratory doors to contain the spill.
Call your institution's emergency number or 911 from a safe location.[25]
Report the identity of the spilled material, the quantity, and the exact location.
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11]
Unsuitable Media: Do not use a direct stream of water, as it may spread the material.
Hazards from Combustion: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1][15][16]
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11][15]
Section 5: Waste Disposal
Chemical waste management is a critical aspect of laboratory safety and environmental protection.
Classification: All waste containing (R)-1-(2-Bromo-5-methylphenyl)ethanamine, including contaminated consumables (gloves, pipette tips, absorbent materials), must be treated as hazardous chemical waste.[26]
Containerization:
Use a designated, leak-proof, and chemically compatible waste container.[27]
Never mix this waste with incompatible materials, such as strong oxidizers.[26]
Keep the waste container securely closed except when adding waste.[26]
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[26]
Disposal:
Store the waste container in a designated satellite accumulation area.[26]
Do NOT dispose of this chemical down the drain or in regular trash.[26]
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[26]
References
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]
Semantic Scholar. (2022, October 13). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine (5-HT) Receptors. [Link]
University of Virginia School of Medicine. Phenethylamines. [Link]
Application Note & Protocol: Asymmetric Synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Introduction: The Significance of Chiral Amines Chiral amines are fundamental building blocks in modern chemistry, with a profound impact on the pharmaceutical industry. It is estimated that over 40% of commercial pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental building blocks in modern chemistry, with a profound impact on the pharmaceutical industry. It is estimated that over 40% of commercial pharmaceuticals contain chiral amine motifs, where the specific three-dimensional arrangement (stereochemistry) of the molecule is critical to its therapeutic effect.[1] The target of this guide, (R)-1-(2-Bromo-5-methylphenyl)ethanamine, is a valuable chiral intermediate whose structural features make it a key component in the synthesis of more complex, biologically active molecules.
The enantioselective synthesis of such amines—producing one enantiomer in high purity—is a pivotal challenge in chemical manufacturing.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on two robust and field-proven methodologies for synthesizing the (R)-enantiomer of 1-(2-Bromo-5-methylphenyl)ethanamine with high enantiomeric excess (ee):
Strategy 1: Asymmetric Transfer Hydrogenation (ATH) of a precursor imine, a highly efficient metal-catalyzed reaction.
Strategy 2: Enzymatic Kinetic Resolution (EKR) of a racemic amine, leveraging the high selectivity of biocatalysts.
Each section will detail the underlying principles, provide step-by-step protocols, and offer expert insights into the causality behind experimental choices, ensuring a reproducible and scalable synthesis.
Strategy 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and widely used method for the reduction of ketones and imines to chiral alcohols and amines, respectively.[4] This approach avoids the need for high-pressure gaseous hydrogen by using a stable, liquid hydrogen donor.[5] The Noyori-type ruthenium catalysts, featuring a chiral diamine ligand, are particularly effective for this transformation, offering exceptional levels of stereocontrol.[6][7]
Principle & Rationale:
The synthesis begins with the readily available ketone, 2-bromo-5-methylacetophenone. This ketone is first converted in situ to an imine, which is then asymmetrically reduced. The stereoselectivity is induced by a chiral ruthenium catalyst, typically formed from a ruthenium precursor like [RuCl2(p-cymene)]2 and a chiral ligand such as (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).[7] The hydrogen source is a formic acid/triethylamine (HCOOH/Et3N) azeotropic mixture, which provides the hydride for the reduction in a controlled manner.[5][6] The chirality of the final amine product is directly dictated by the chirality of the diamine ligand used.
Workflow for Asymmetric Transfer Hydrogenation
Caption: Overall workflow for the ATH synthesis route.
Detailed Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the ATH of substituted acetophenones and their corresponding imines.[5][8]
Hydrochloric acid (HCl) in diethyl ether or 2-propanol
Procedure:
Catalyst Pre-formation (Optional but Recommended): In a flask under an inert atmosphere (N₂ or Ar), stir [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (R,R)-TsDPEN (0.01 mol eq.) in 2-propanol (5 mL) for 30 minutes at room temperature. This pre-formation step ensures the active catalyst is ready for the reaction.
Reaction Setup: To a separate reaction vessel, add 2-Bromo-5-methylacetophenone (1.0 eq.), ammonium formate (5.0 eq.), and the pre-formed catalyst solution.
Hydrogen Source Addition: Prepare a 5:2 molar ratio mixture of formic acid and triethylamine. Add this HCOOH/Et₃N mixture (2.0 eq. relative to the ketone) to the reaction vessel.
Expert Insight: The HCOOH/Et₃N mixture serves as a stable and easily handled source of hydrogen. The ratio is crucial for maintaining the optimal pH for catalyst activity and stability.[9]
Reaction Execution: Heat the mixture to 40°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.
Work-up:
Cool the reaction mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
Purification & Salt Formation:
The crude amine can be purified by column chromatography on silica gel if necessary.
For easier handling and improved stability, the amine is often converted to its hydrochloride salt. Dissolve the purified free base in a minimal amount of diethyl ether or 2-propanol and add a solution of HCl in the same solvent dropwise until precipitation is complete.
Filter the resulting solid, wash with cold solvent, and dry in vacuo to yield (R)-1-(2-Bromo-5-methylphenyl)ethanamine hydrochloride as a white solid.
Data Summary: Asymmetric Transfer Hydrogenation
Parameter
Typical Value
Rationale / Comment
Substrate/Catalyst Ratio
100:1 to 500:1
Lower catalyst loading is economically favorable for scale-up.[9]
Temperature
28 - 60 °C
Mild temperatures preserve catalyst activity and selectivity.
Reaction Time
12 - 48 hours
Dependent on catalyst loading and substrate reactivity.
Expected Yield
85 - 95%
Highly efficient transformation.
Expected e.e.
>95%
The (R,R)-TsDPEN ligand provides excellent stereochemical control.[7]
Strategy 2: Enzymatic Kinetic Resolution (EKR)
Biocatalysis provides a green and highly selective alternative to traditional chemical methods.[1][10] Enzymatic kinetic resolution is particularly effective for separating enantiomers of a racemic mixture. The principle relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, allowing the unreacted, desired enantiomer to be isolated in high enantiomeric purity.
Principle & Rationale:
This strategy begins with the synthesis of racemic 1-(2-bromo-5-methylphenyl)ethanamine. The racemic mixture is then subjected to acylation using an enzyme, most commonly Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435.[11][12] In the presence of an acyl donor (e.g., ethyl acetate), CALB will selectively acylate the (S)-enantiomer, forming an amide. The unreacted (R)-amine can then be easily separated from the (S)-amide. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[13] Therefore, it is critical to monitor the reaction and stop it at or near 50% conversion to maximize both yield and enantiomeric excess of the remaining amine.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the EKR of a racemic amine.
Detailed Protocol: Enzymatic Kinetic Resolution
This protocol is based on well-established procedures for the lipase-catalyzed resolution of primary amines.[13][14]
Part A: Synthesis of Racemic Amine
Follow the procedure for a standard reductive amination of 2-Bromo-5-methylacetophenone using a non-chiral reducing agent like sodium borohydride (NaBH₄) after imine formation, or other standard methods, to produce the racemic amine. Purify as needed.
Part B: Enzymatic Resolution
Materials:
Racemic 1-(2-Bromo-5-methylphenyl)ethanamine
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
Ethyl acetate (or another suitable acyl donor)
Toluene (or another non-polar organic solvent)
Dilute HCl solution
Dilute NaOH solution
Procedure:
Reaction Setup: In a flask, dissolve the racemic amine (1.0 eq.) in toluene (e.g., to a concentration of 200 mM).[14] Add ethyl acetate (0.6 eq.) as the acylating agent.
Expert Insight: Using a slight sub-stoichiometric amount of the acyl donor helps prevent over-acylation and makes it easier to achieve the target 50% conversion.
Enzyme Addition: Add Novozym 435 (e.g., 4-10 mg/mL).[14] The enzyme is robust and can be handled in the air.
Reaction Execution: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress carefully using chiral HPLC to track the enantiomeric excess of the remaining substrate (ees) and the conversion rate.
Trustworthiness: The key to a successful kinetic resolution is stopping the reaction at the optimal point. Aim for a conversion of ~50%. At this point, the enantiomeric excess of the remaining (R)-amine will be at its maximum.[14]
Work-up and Separation:
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
Transfer the filtrate to a separatory funnel. Add dilute HCl (e.g., 1 M) to the organic solution. The unreacted (R)-amine will be protonated and move to the aqueous layer as the hydrochloride salt. The neutral (S)-amide will remain in the organic layer.
Separate the layers. Wash the organic layer (containing the amide) with water.
Collect the aqueous layer (containing the (R)-amine salt). To recover the free amine, basify the aqueous layer with dilute NaOH until pH > 10 and extract with an organic solvent like diethyl ether or dichloromethane.
Dry the organic extracts containing the free (R)-amine over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Data Summary: Enzymatic Kinetic Resolution
Parameter
Typical Value
Rationale / Comment
Enzyme
Candida antarctica Lipase B
Highly effective and reliable biocatalyst for amine resolution.[11]
Acyl Donor
Ethyl Acetate
A common, inexpensive, and effective acylating agent.[14]
Solvent
Toluene, Hexane, MTBE
Non-polar solvents are generally preferred for lipase activity.
Target Conversion
~50%
Essential for maximizing yield and enantiomeric purity of the unreacted amine.
Expected Yield
40 - 48%
Approaching the theoretical maximum of 50%.
Expected e.e.
>98%
CALB exhibits excellent enantioselectivity for a wide range of amines.[13]
Accurate determination of the enantiomeric excess is crucial for validating the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Protocol: Chiral HPLC Analysis
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the final amine product in the mobile phase. A sample of the racemic amine should also be run as a reference to identify the retention times of both enantiomers.
Instrumentation & Column:
Instrument: Standard HPLC system with a UV detector.
Column: A polysaccharide-based chiral stationary phase column is typically effective. For example, a DAICEL CHIRALCEL OD-H or similar column.
Chromatographic Conditions (Example):
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 (Hexane:IPA) + 0.1% Diethylamine.
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV at 254 nm.
Analysis: The two enantiomers will separate into two distinct peaks. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the R and S enantiomers using the formula:
% ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Conclusion and Method Selection
Both Asymmetric Transfer Hydrogenation and Enzymatic Kinetic Resolution are excellent, scalable methods for producing (R)-1-(2-Bromo-5-methylphenyl)ethanamine in high enantiomeric purity.
Asymmetric Transfer Hydrogenation is a highly atom-economical process with the potential for near-quantitative yields and excellent enantioselectivity in a single chemical step from the imine precursor. It is often favored in process chemistry for its efficiency.
Enzymatic Kinetic Resolution offers the benefits of extremely high selectivity and mild, environmentally friendly reaction conditions. While its theoretical yield is capped at 50%, the operational simplicity and robustness of enzymes like CALB make it a very attractive option, particularly when the undesired enantiomer can be racemized and recycled.
The choice of method will depend on factors such as available equipment (catalysis vs. biocatalysis), cost of goods (catalyst vs. enzyme), and the desired scale of the synthesis. Both protocols provided herein offer a robust and reliable foundation for the successful synthesis of this key chiral intermediate.
References
Noyori Asymmetric Transfer Hydrogenation. (2014). Chem-Station Int. Ed. Available at: [Link]
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews - ACS Publications. Available at: [Link]
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (n.d.). ResearchGate. Available at: [Link]
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). PMC. Available at: [Link]
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. Available at: [Link]
Kinetic resolutions of amine and thiol analogues of secondary alcohols catalyzed by the Candida antarctica lipase B. (1996). SciSpace. Available at: [Link]
Chiral Amine Synthesis - Strategies, Examples, and Limitations. (n.d.). ResearchGate. Available at: [Link]
Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. (2012). ResearchGate. Available at: [Link]
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (n.d.). PMC. Available at: [Link]
Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. (2022). Periodica Polytechnica. Available at: [Link]
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. Available at: [Link]
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
Noyori Hydrogenation. (2022). YouTube. Available at: [Link]
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. (2021). Organometallics - ACS Publications. Available at: [Link]
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. (2022). Dalton Transactions (RSC Publishing). Available at: [Link]
Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. (n.d.). ResearchGate. Available at: [Link]
Enzymatic resolution and evaluation of enantiomers of cis-5'-hydroxythalidomide. (n.d.). S.I. Available at: [Link]
Kit guide: Asymmetric transfer hydrogenation catalysts. (n.d.). Johnson Matthey. Available at: [Link]
The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex. (2012). PubMed. Available at: [Link]
Recent Developments in the Area of Asymmetric Transfer Hydrogenation. (2001). MDPI. Available at: [Link]
Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. (n.d.). ResearchGate. Available at: [Link]
Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. (n.d.). Wiley Online Library. Available at: [Link]
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System. (2022). PMC. Available at: [Link]
Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. (2018). University of Southampton ePrints. Available at: [Link]
Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2025). Organic & Biomolecular Chemistry. Available at: [Link]
Chemoenzymatic dynamic kinetic resolution of primary amines. (2005). PubMed. Available at: [Link]
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (n.d.). MDPI. Available at: [Link]
Asymmetric synthesis of phenylisopropylamines. (n.d.). Google Patents.
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). RSC Publishing. Available at: [Link]
Application Note: Chiral Resolution of 1-(2-Bromo-5-methylphenyl)ethanamine
[1] Executive Summary 1-(2-Bromo-5-methylphenyl)ethanamine (CAS 1259832-64-8 for (S)-isomer) is a critical chiral building block, often employed in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
1-(2-Bromo-5-methylphenyl)ethanamine (CAS 1259832-64-8 for (S)-isomer) is a critical chiral building block, often employed in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The presence of the ortho-bromo and meta-methyl substituents introduces significant steric bulk and lipophilicity compared to unsubstituted
-methylbenzylamine, rendering standard resolution protocols inefficient.[1]
This guide details two validated protocols for obtaining high-enantiomeric excess (ee) material:
Classical Diastereomeric Salt Crystallization: Optimized using (S)-Mandelic acid to leverage
9.0–9.[2]5) due to the electron-withdrawing inductive effect of the ortho-bromine.[1]
Solubility: Highly lipophilic.[2] Poor solubility in water; soluble in alcohols (MeOH, EtOH), ethers (MTBE, THF), and chlorinated solvents.[2]
Pre-Resolution Purity Check
Before initiating resolution, the racemic starting material must be chemically pure (>98% HPLC).[2] Impurities, particularly unreacted ketones from the precursor synthesis (1-(2-bromo-5-methylphenyl)ethanone), can inhibit crystallization and deactivate enzymes.[1]
Method A: Classical Resolution via Diastereomeric Salt Formation
Rationale: The "Mandelic Advantage"
While Tartaric acid is the standard for phenyl-ethanamines, the 2-bromo-5-methyl substitution pattern disrupts the hydrogen-bonding network required for tartrate lattices.[1] (S)-Mandelic acid is selected here because its phenyl ring allows for
- stacking with the electron-rich 5-methylphenyl ring of the substrate, stabilizing the diastereomeric salt lattice.[1]
Screening Strategy (The "Dutch Resolution" Approach)
If the primary protocol fails due to specific batch impurity profiles, employ a "Family Approach" screen:
Figure 1: Workflow for Classical Resolution via Diastereomeric Salt Formation.
Method B: Enzymatic Kinetic Resolution (EKR)[2]
Rationale
If the salt method proves difficult due to oiling out (common with lipophilic amines), EKR is the robust alternative.[2] Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-amine untouched (or vice versa, depending on the specific steric fit, though CAL-B usually favors (R)-acylation for primary amines).[1]
Dry Ethyl Acetate over molecular sieves.[2] Dilute substrate concentration to 0.1 M.
References
Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[2] (General reference for Mandelic Acid/Amine resolutions).
Ghanem, A., & Aboul-Enein, H. Y. (2004).[2] Lipase-mediated chiral resolution of racemates in organic solvents.[1] Tetrahedron: Asymmetry, 15(21), 3331-3351.[2] Link[2]
Breuer, M., et al. (2004).[2] Industrial Methods for the Production of Optically Active Intermediates.[2][6][7][8] Angewandte Chemie International Edition, 43(7), 788-824.[2] Link[2]
Saigo, K., et al. (1982).[2] Optical Resolution of
-Methylbenzylamine and Its Derivatives by Using Tartaric Acid Derivatives.[1][9] Bulletin of the Chemical Society of Japan, 55(5), 1568.[2] Link[2]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enantioselective Synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Executive Summary & Strategic Overview
The target molecule, (R)-1-(2-Bromo-5-methylphenyl)ethanamine , represents a high-value chiral building block, particularly useful in medicinal chemistry for constructing kinase inhibitors or GPCR ligands where the ortho-bromo group serves as a handle for subsequent cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura).
Achieving high enantiomeric excess (ee) for ortho-substituted styrenyl amines is historically challenging due to steric hindrance affecting the trajectory of hydride delivery or enzymatic docking. This guide presents two validated protocols:
Chemical Route (Ellman’s Auxiliary): The industry standard for scalability and reliability, utilizing (R)-tert-butanesulfinamide.
Biocatalytic Route (Transaminase): A "green" alternative offering superior enantioselectivity (>99% ee) under mild conditions, ideal for late-stage diversification.
Retrosynthetic Analysis & Precursor Synthesis
Before commencing chiral synthesis, the precursor 1-(2-bromo-5-methylphenyl)ethanone must be secured. While commercially available (CAS 77344-70-8), supply chain interruptions often necessitate in-house synthesis.
Recommended Precursor Synthesis (Weinreb Route):
To avoid regioselectivity issues common in Friedel-Crafts acylation of 3-bromotoluene, we recommend the Weinreb amide approach starting from 2-bromo-5-methylbenzoic acid .
Method A: Chemical Synthesis (Ellman Auxiliary Protocol)
Rationale: This method relies on the formation of a chiral N-sulfinyl ketimine. The bulky tert-butyl group on the auxiliary directs the stereochemical outcome. For ortho-substituted acetophenones, the (R)-sulfinamide combined with NaBH₄ typically yields the (R)-amine via a cyclic transition state (chelation control).
Step 1: Condensation (Ketimine Formation)
The ortho-bromo substituent significantly reduces the electrophilicity of the carbonyl carbon and increases steric bulk. Standard dehydration (MgSO₄) will fail; Ti(OEt)₄ is mandatory to drive equilibrium.
Reagents:
Ketone: 1.0 equiv
(R)-(+)-2-Methyl-2-propanesulfinamide: 1.1 equiv
Titanium(IV) ethoxide (Ti(OEt)₄): 2.0 equiv
Solvent: Dry THF (0.5 M concentration)
Protocol:
Charge a flame-dried flask with the ketone and (R)-sulfinamide under N₂.
Add dry THF, followed by the dropwise addition of Ti(OEt)₄.
Critical Step: Heat to reflux (65–70 °C) for 16–24 hours. Note: Monitor by HPLC/TLC. The sterically hindered ketone requires prolonged heating.
Workup: Cool to RT. Pour into a rapidly stirring mixture of brine and EtOAc. The Ti salts will precipitate as a thick white slurry. Filter through a Celite pad.
Purify the crude sulfinyl imine via silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Diastereoselective Reduction
Reagents:
Sulfinyl imine (from Step 1): 1.0 equiv
NaBH₄: 2.0 equiv
Solvent: THF/MeOH (98:2) or pure THF.
Protocol:
Dissolve the sulfinyl imine in dry THF and cool to -48 °C (dry ice/acetonitrile bath). Lower temperatures maximize diastereoselectivity (dr).
Add NaBH₄ solid in one portion.
Allow to warm slowly to RT over 4 hours.
Quench: Add saturated NH₄Cl solution dropwise.
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or HPLC. If dr < 95:5, recrystallize the sulfinamide intermediate from Hexane/Et₂O.
Step 3: Cleavage (Deprotection)
Protocol:
Dissolve the reduced sulfinamide in MeOH.
Add 4M HCl in Dioxane (2.0 equiv relative to substrate).
Stir at RT for 1 hour (conversion is usually rapid).
Concentrate to dryness to obtain the (R)-amine hydrochloride salt .
Optional: Basify with 1M NaOH and extract with DCM to obtain the free base.
Method B: Biocatalytic Synthesis (Transaminase)
Rationale: Transaminases (ATAs) offer a direct, one-step conversion from ketone to chiral amine. This route avoids heavy metals (Ti) and cryogenic conditions.
Enzyme Selection: Screen (R)-selective ω-transaminases (e.g., Codexis ATA-4xx series or commercially available "R-selective Amine Screening Kits").
Donor: Isopropylamine (IPA) is the standard amine donor, driving the equilibrium by shifting the coproduct (acetone) out of the system (if open system) or simply by mass action (excess IPA).
Protocol:
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).
Reaction Mix:
Substrate: 10–50 mM 1-(2-bromo-5-methylphenyl)ethanone (dissolved in DMSO; final DMSO conc. 10–20%).
Amine Donor: 1.0 M Isopropylamine (neutralized to pH 7.5 with HCl).
Enzyme: 2–5 mg/mL (R)-selective ATA lyophilized powder.
Incubation: Shake at 30–35 °C, 250 rpm for 24 hours.
Workup: Acidify to pH 2 (to protonate amine), extract with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12, extract with DCM to isolate the pure (R)-amine.
Analytical Quality Control
Chiral HPLC Method:
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).
¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:
Benzylic CH: Quartet at ~4.4–4.6 ppm.
Methyl (Ar-Me): Singlet at ~2.3 ppm.
Methyl (CH-Me): Doublet at ~1.4 ppm.
Aromatic Protons: Distinct splitting pattern (d, d, s) due to 1,2,4-substitution pattern.
Workflow Visualization
Figure 1: Parallel synthetic workflows for the enantioselective synthesis of the target amine.
References
Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[1][2] Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984–995. Link
Cogan, D. A., Liu, G., & Ellman, J. A. "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide: Application to the Synthesis of Amines." Journal of the American Chemical Society, vol. 120, no. 31, 1998, pp. 8011–8019. Link
Codexis Inc. "Transaminase Screening Kits & Protocols." Codexis Technical Documentation. Link
Faber, K., et al. "Transaminases for the Synthesis of Non-Racemic α-Chiral Primary Amines."[3] Trends in Biotechnology, vol. 28, no. 6, 2010, pp. 324-332. Link
BenchChem. "1-(2-Bromo-5-methylphenyl)ethanone Product Data." BenchChem Repository. Link
Application Note: (R)-1-(2-Bromo-5-methylphenyl)ethanamine as a Chiral Building Block
Abstract This guide details the strategic application of (R)-1-(2-Bromo-5-methylphenyl)ethanamine (CAS: 1259832-64-8 (S-isomer ref), R-isomer analogue) in high-throughput medicinal chemistry.[1] As a bifunctional chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the strategic application of (R)-1-(2-Bromo-5-methylphenyl)ethanamine (CAS: 1259832-64-8 (S-isomer ref), R-isomer analogue) in high-throughput medicinal chemistry.[1] As a bifunctional chiral scaffold, this compound offers two orthogonal handles: a chemically labile aryl bromide for cross-coupling and a chiral primary amine for amide/sulfonamide formation. The ortho-bromo substituent imposes unique steric constraints that prevent free rotation, making this scaffold ideal for developing atropisomeric ligands or conformationally restricted pharmacophores (e.g., isoindolinones, tetrahydroisoquinolines). This note provides validated protocols for cross-coupling, cyclization, and quality control, ensuring preservation of the >98% enantiomeric excess (ee).
Strategic Utility & Chemical Profile
The "Ortho-Effect" in Drug Design
The 2-bromo-5-methyl substitution pattern is not merely decorative; it serves a specific functional role in structure-activity relationship (SAR) exploration:
Conformational Locking: The ortho-bromine atom creates significant steric bulk (Van der Waals radius ~1.85 Å) adjacent to the chiral center.[1] In downstream amides, this forces the side chain out of planarity, often improving selectivity for deep protein pockets (e.g., kinase hinge regions).
Electronic Modulation: The 5-methyl group provides a weak electron-donating effect (
), increasing the nucleophilicity of the aromatic ring slightly compared to the unsubstituted parent, facilitating oxidative addition during Pd-catalyzed couplings.
Metabolic Stability: The methyl group at the meta position (relative to the amine) blocks a common site of metabolic oxidation (CYP450 hydroxylation).
Compound Data
Property
Specification
Chemical Formula
C₉H₁₂BrN
Molecular Weight
214.10 g/mol
Chirality
(R)-enantiomer
Physical State
Pale yellow oil or low-melting solid
Solubility
Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Conjugate Acid)
~9.5 (Estimated)
Core Application Protocols
Protocol A: Orthogonal Functionalization (The "Protect-Couple-Deprotect" Strategy)
Direct cross-coupling of the free amine is risky due to potential Pd-coordination poisoning or N-arylation side reactions.[1] This protocol utilizes a Boc-protection strategy to isolate the bromide reactivity.[1]
Purification: The product is a chiral lactam (Isoindolin-1-one).[1] Purify via reverse-phase prep-HPLC.
Key Insight: This reaction proceeds with retention of configuration at the chiral center, as the stereocenter is not involved in the bond-breaking steps.
Visual Workflows (Graphviz)[2]
Diagram 1: Modular Synthesis Pathway
This flowchart illustrates the decision matrix for using this building block: Route A (Linear) vs. Route B (Cyclic).
Caption: Divergent synthesis pathways: Route A yields functionalized biaryls; Route B yields fused heterocycles.
Quality Control & Troubleshooting
Chiral HPLC Method
To verify optical purity after coupling reactions (racemization is rare but possible under harsh basic conditions):
Column: Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).[1]
Switch from KOtBu or K₂CO₃ to weaker bases like K₃PO₄ or CsF .
References
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamide." Accounts of Chemical Research. Link(Foundational chemistry for synthesizing the starting material with high ee).
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link(Source for ligand selection in sterically hindered ortho-bromo couplings).
ChemScene Product Data. "(S)-1-(2-bromo-5-methylphenyl)ethan-1-amine CAS 1259832-64-8."[1][4] Link(Verification of commercial availability and physical properties).
BenchChem Protocols. "Buchwald-Hartwig Amination of Aryl Halides." Link(General protocols adapted for this specific scaffold).
Wu, X. F., et al. (2011). "Palladium-catalyzed carbonylative synthesis of heterocycles." Chemistry – A European Journal.[1] Link(Basis for the isoindolinone cyclization protocol).
analytical methods for (R)-1-(2-Bromo-5-methylphenyl)ethanamine purity assessment
Executive Summary This Application Note provides a validated, high-precision protocol for the purity assessment of (R)-1-(2-Bromo-5-methylphenyl)ethanamine , a critical chiral building block in the synthesis of small-mol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note provides a validated, high-precision protocol for the purity assessment of (R)-1-(2-Bromo-5-methylphenyl)ethanamine , a critical chiral building block in the synthesis of small-molecule kinase inhibitors. Due to the stringent requirements of late-stage pharmaceutical intermediates, this guide prioritizes the separation of the (S)-enantiomer (chiral impurity) and the des-bromo analogs (process impurities).
The protocol integrates Reverse-Phase HPLC (RP-HPLC) for chemical purity and Normal-Phase Chiral HPLC for enantiomeric excess (ee) determination, ensuring a "self-validating" analytical control strategy compliant with ICH Q2(R1) guidelines.
Analytical Strategy & Impurity Profiling
The quality of (R)-1-(2-Bromo-5-methylphenyl)ethanamine is defined by two critical attributes:
Chemical Purity: Removal of the ketone precursor (incomplete conversion) and debrominated side-products (over-reduction during synthesis).
Stereochemical Purity: Minimization of the (S)-enantiomer, which often possesses different pharmacodynamic properties or toxicity profiles.
Impurity Fate Mapping
Understanding the origin of impurities is essential for method development.
Figure 1: Impurity Fate Map illustrating the origin of key impurities during the synthesis of the target chiral amine.
Protocol A: Chemical Purity Assessment (RP-HPLC)
Objective: Quantify chemical impurities (non-chiral) including the ketone precursor and des-bromo derivatives.
Rationale: Primary amines often exhibit peak tailing on silica-based C18 columns due to silanol interactions. We utilize a high-pH mobile phase strategy to keep the amine in its unprotonated (neutral) state, improving peak shape and retention.
Method Parameters
Parameter
Specification
Instrument
HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class)
Column
Waters XBridge C18 , 150 x 4.6 mm, 3.5 µm (High pH stable)
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
35°C
Detection
UV at 215 nm (primary) and 254 nm (secondary)
Injection Vol
5.0 µL
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
2.0
5
Isocratic Hold
15.0
90
Linear Gradient
18.0
90
Wash
18.1
5
Re-equilibration
23.0
5
End
Critical Technical Notes
pH Control: At pH 10, the amine (pKa ~9.5) is largely deprotonated. This prevents ionic interaction with residual silanols, resulting in sharp, symmetrical peaks.
Diluent: Dissolve samples in 50:50 Water:Acetonitrile. Avoid using pure acetonitrile as the diluent to prevent "solvent wash-through" effects on early eluting polar impurities.
Protocol B: Enantiomeric Purity (Chiral HPLC)
Objective: Quantify the (S)-enantiomer to calculate Enantiomeric Excess (% ee).
Rationale: Polysaccharide-based stationary phases (Amylose/Cellulose) are the gold standard. For primary amines, Normal Phase conditions with a basic additive (Diethylamine) are preferred to suppress non-specific binding and ensure high resolution (
).
Method Parameters
Parameter
Specification
Column
Daicel Chiralpak AD-H or Chiralpak IG , 250 x 4.6 mm, 5 µm
20 minutes (Typical retention: (R) ~8 min, (S) ~12 min depending on column)
Method Optimization Logic
Screening: If resolution is poor on AD-H, switch to Chiralpak IG (immobilized amylose). The chloro-methyl substitution on the IG selector often provides superior recognition for halogenated aromatics like the 2-bromo-5-methylphenyl moiety.
Additive: DEA is mandatory. Without it, the amine group will interact with the silica support, causing peak broadening that masks the enantiomeric separation.
Structural Confirmation & System Suitability
System Suitability Criteria (SST)
Before releasing results, the analytical run must pass the following criteria:
Resolution (
): > 2.0 between (R)- and (S)-enantiomers.
Tailing Factor (
): 0.8 – 1.5 for the main peak.
Precision: RSD < 1.0% for retention time and area (n=6 injections).
Analytical Workflow Diagram
Figure 2: Dual-pathway analytical workflow for complete purity characterization.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005. Link
Daicel Corporation. Chiral Column Selection Guide for Pharmaceutical Applications. Chiral Technologies, 2023. Link
Ye, M., et al. "Development of High-Performance Liquid Chromatographic Methods for the Determination of Enantiomeric Purity of Chiral Amines." Journal of Chromatography A, Vol. 1217, No. 31, 2010. Link
Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition, 2007. (Standard text for chiral method development protocols).
Application
Topic: Enantioselective GC-MS Analysis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine via Chiral Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide and a detailed protocol for the enantioselective analysis of (R)-1-(2-Brom...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and a detailed protocol for the enantioselective analysis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine using gas chromatography-mass spectrometry (GC-MS). Direct analysis of this chiral primary amine presents significant chromatographic challenges, including poor peak shape and low volatility.[1] To overcome these issues, a robust chiral derivatization strategy is employed. By reacting the amine with an enantiomerically pure derivatizing agent, N-(Trifluoroacetyl)-L-prolyl chloride (TFPC), diastereomers are formed. These diastereomers possess distinct physicochemical properties, enabling their separation on a standard achiral GC column.[2][3] This guide explains the scientific rationale behind the chosen methodology, offers a step-by-step protocol for derivatization and analysis, and provides recommended GC-MS parameters for achieving optimal resolution and sensitivity.
Introduction: The Analytical Challenge
(R)-1-(2-Bromo-5-methylphenyl)ethanamine is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such precursors is critical, as different enantiomers of a final drug product can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, a reliable analytical method to confirm the enantiomeric purity of this intermediate is paramount for quality control and regulatory compliance in drug development.
Gas chromatography is a powerful separation technique, but the direct analysis of polar, low-volatility compounds like primary amines is problematic.[1][4] The primary amino group (-NH₂) is prone to hydrogen bonding, leading to undesirable interactions with the GC system. These interactions manifest as:
Poor Peak Shape: Significant peak tailing, which compromises resolution and integration accuracy.[1]
Low Volatility: Requiring high temperatures that can lead to analyte degradation.[5]
Adsorption: Irreversible adsorption to active sites in the injector and column, resulting in poor sensitivity and reproducibility.[6]
Derivatization addresses these challenges by chemically modifying the problematic amino group, converting the analyte into a more volatile and less polar derivative suitable for GC analysis.[7][8]
The Principle of Chiral Derivatization
To determine the enantiomeric purity of (R)-1-(2-Bromo-5-methylphenyl)ethanamine, we must differentiate it from its (S)-enantiomer. Enantiomers have identical physical properties and thus cannot be separated by achiral chromatographic systems. The core strategy is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[2][3]
This is achieved by reacting the chiral amine with a single, enantiomerically pure Chiral Derivatizing Agent (CDA) . For this application, we select N-(Trifluoroacetyl)-L-prolyl chloride (TFPC) , a well-established reagent for the chiral resolution of amines.[9]
These resulting diastereomeric amides have different boiling points and interaction strengths with the GC stationary phase, allowing them to be resolved as two distinct peaks on a standard, achiral column. The use of TFPC is particularly advantageous as the trifluoroacetyl group significantly increases the volatility of the derivative, leading to shorter retention times and sharper peaks.[6][10]
Caption: Reaction scheme for chiral derivatization.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the derivatization of (R)-1-(2-Bromo-5-methylphenyl)ethanamine with TFPC and subsequent GC-MS analysis.
Materials and Reagents
(R)-1-(2-Bromo-5-methylphenyl)ethanamine sample
N-(Trifluoroacetyl)-L-prolyl chloride (TFPC)
Anhydrous Ethyl Acetate (GC grade)
Anhydrous Triethylamine (TEA) or Pyridine (as acid scavenger)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
2 mL reaction vials with PTFE-lined caps
Heating block or water bath
Vortex mixer
Nitrogen gas supply for evaporation
Derivatization Workflow
The overall workflow is designed to ensure complete reaction, efficient removal of excess reagents, and preparation of a clean sample for injection.
Sample Preparation: Accurately weigh approximately 1 mg of the (R)-1-(2-Bromo-5-methylphenyl)ethanamine sample into a 2 mL reaction vial. Add 200 µL of anhydrous ethyl acetate and vortex to dissolve completely.
Reagent Preparation (TFPC Solution): Prepare a 10% (v/v) solution of N-(Trifluoroacetyl)-L-prolyl chloride in anhydrous ethyl acetate. Note: This reagent is moisture-sensitive and should be prepared fresh.
Acid Scavenger Addition: Add 20 µL of anhydrous triethylamine (or pyridine) to the sample vial. Vortex briefly. The base neutralizes the HCl byproduct of the acylation reaction, driving it to completion.[5]
Derivatizing Agent Addition: Add 20 µL of the freshly prepared 10% TFPC solution to the vial.
Reaction: Immediately cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath at 60°C for 20 minutes.[11]
Quenching and Extraction: After cooling to room temperature, add 500 µL of saturated sodium bicarbonate solution to the vial to quench any unreacted TFPC and neutralize the acid. Cap and vortex vigorously for 1 minute.
Phase Separation: Allow the layers to separate. The derivatized product will be in the upper ethyl acetate layer. Centrifugation can be used to achieve a sharper separation if an emulsion forms.
Sample Collection and Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
Final Preparation: The dried ethyl acetate solution is now ready for GC-MS analysis. An appropriate dilution may be necessary depending on the concentration and instrument sensitivity.
Protocol Parameter Summary
Parameter
Value / Description
Rationale
Analyte Mass
~1 mg
Provides sufficient concentration for derivatization and detection.
Solvent
Anhydrous Ethyl Acetate
A common aprotic solvent that effectively dissolves the amine and reagents.
Acid Scavenger
Triethylamine (TEA)
Neutralizes HCl byproduct, preventing side reactions and driving the equilibrium.[5]
Deriv. Reagent
10% N-(TFA)-L-prolyl chloride
A well-established chiral reagent for primary amines.[9]
Reaction Temp.
60 °C
Mild heating ensures the reaction proceeds to completion in a reasonable time.[1]
Reaction Time
20 minutes
Sufficient time for complete derivatization of the primary amine.[11]
Workup
NaHCO₃ wash, Na₂SO₄ dry
Removes excess reagents and water to provide a clean sample for injection.
GC-MS Analysis
The derivatized sample can be analyzed on a standard GC-MS system equipped with a common non-polar capillary column.
Recommended GC-MS Conditions
Parameter
Recommended Setting
GC System
Agilent 8890 GC / 5977B MSD (or equivalent)
Column
HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inlet Temperature
250 °C
Injection Mode
Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume
1 µL
Oven Program
100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line
280 °C
Ion Source Temp.
230 °C
Quadrupole Temp.
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
50 - 550 amu
Expected Results and Interpretation
Upon injection of the derivatized sample, the resulting chromatogram should show a major peak corresponding to the (R,L)-diastereomer. The presence of a second, smaller peak at a different retention time would correspond to the (S,L)-diastereomer, indicating the presence of the (S)-enantiomer impurity in the original sample.
The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the two diastereomers:
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
For a sample of high enantiomeric purity, the peak corresponding to the (S,L)-diastereomer should be minimal or absent. Mass spectral data should be used to confirm the identity of the derivatized peaks by identifying the molecular ion and characteristic fragmentation patterns.
Conclusion
The analytical method detailed in this note, based on chiral derivatization with N-(Trifluoroacetyl)-L-prolyl chloride, provides a reliable and robust solution for the enantioselective analysis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine by GC-MS. This approach successfully overcomes the inherent difficulties of analyzing polar primary amines, enabling accurate determination of enantiomeric purity on a standard achiral column. This methodology is directly applicable to quality control in pharmaceutical development and manufacturing, ensuring the stereochemical integrity of critical chiral building blocks.
References
Zweigenbaum, J., & Henion, J. (2000). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. ResearchGate. Retrieved from [Link]
Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Regis Technologies. Retrieved from [Link]
Blau, K., & Halket, J. M. (Eds.). (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]
Šimek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. Retrieved from [Link]
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc. Retrieved from [Link]
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology. PubMed. Retrieved from [Link]
Reddit r/Chempros. (2025). Derivatization of tertiary amine for GC/MS?. Reddit. Retrieved from [Link]
Yeh, S. Y., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. Retrieved from [Link]
Pitsch, N., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A, 1269, 352-359. Retrieved from [Link]
Jitescu, M. S., et al. (2010). Derivatization Methods in GC and GC/MS. Gas Chromatography - Derivatization, Sample Introduction, Application. Retrieved from [Link]
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Restek. Retrieved from [Link]
Nagasawa, H. T., et al. (1986). N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. The Journal of Organic Chemistry, 51(20), 3901-3905. Retrieved from [Link]
Valentine, J. L., et al. (1977). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Research Communications in Chemical Pathology and Pharmacology, 16(4), 651-664. Retrieved from [Link]
Jitescu, M. S., et al. (2012). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]
Technical Support Center: Synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Welcome to the technical support center for the synthesis of (R)-1-(2-bromo-5-methylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (R)-1-(2-bromo-5-methylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our focus is on enhancing yield and enantioselectivity through a detailed understanding of the reaction mechanisms and critical process parameters.
I. Troubleshooting Guide
The asymmetric reduction of 2-bromo-5-methylacetophenone is the most common route to synthesize (R)-1-(2-bromo-5-methylphenyl)ethanamine. This transformation, while effective, can present several challenges impacting both yield and purity. This section addresses common issues, their root causes, and provides actionable solutions.
Issue
Potential Cause(s)
Recommended Solutions & Key Insights
Low Chemical Yield
1. Incomplete Reaction: Insufficient reaction time, low temperature, or suboptimal catalyst loading. 2. Catalyst Inactivation: Moisture or other impurities in the reagents or solvent can deactivate the catalyst. 3. Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature control.
1. Reaction Monitoring: Utilize TLC or HPLC to monitor the reaction to completion. Consider a modest increase in temperature or an extension of the reaction time. 2. Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are freshly distilled over a suitable drying agent. Use of an inert atmosphere (Nitrogen or Argon) is highly recommended. 3. Stoichiometry and Temperature Control: Carefully control the stoichiometry of the reducing agent. Perform the reaction at the recommended temperature to minimize side product formation.
Low Enantioselectivity (low %ee)
1. Suboptimal Catalyst: The chosen chiral catalyst may not be ideal for this specific substrate. 2. Incorrect Catalyst Enantiomer: Using the (R)-catalyst will typically yield the (S)-amine, and vice-versa. 3. Racemization: Harsh work-up conditions (e.g., strongly acidic or basic) can lead to racemization of the product.
1. Catalyst Screening: Different chiral ligands (e.g., those based on amino alcohols or diamines) can offer varying degrees of stereocontrol.[1][2] Consider screening a small panel of catalysts. 2. Verify Catalyst Configuration: Ensure the correct enantiomer of the catalyst is being used to obtain the desired (R)-product. For many oxazaborolidine-catalyzed reductions, the (S)-catalyst yields the (R)-alcohol precursor.[3] 3. Mild Work-up: Employ a mild work-up procedure, avoiding prolonged exposure to strong acids or bases. A buffered aqueous solution can be beneficial.
Difficult Product Isolation/Purification
1. Emulsion during Work-up: The presence of both organic and aqueous phases with the amine product can lead to stable emulsions. 2. Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography. 3. Product Volatility: While not highly volatile, some product loss can occur during solvent removal under high vacuum.
1. Brine Wash: After the initial aqueous quench, wash the organic layer with saturated sodium chloride (brine) to help break emulsions. 2. Optimize Chromatography: Use a gradient elution system for column chromatography. A common mobile phase is a mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent the amine from tailing on the silica gel. 3. Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent.
Formation of Over-reduction Byproducts
1. Excess Reducing Agent: Using a large excess of the borane reducing agent can lead to the reduction of the aromatic ring or debromination. 2. Prolonged Reaction Time at Elevated Temperatures: Can promote undesired side reactions.
1. Stoichiometric Control: Carefully control the amount of the reducing agent. Typically, a slight excess (1.1-1.5 equivalents) is sufficient. 2. Reaction Monitoring: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.
II. Frequently Asked Questions (FAQs)
Synthesis Strategy & Optimization
Q1: What is the most reliable method for the asymmetric synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine?
The most widely adopted and reliable method is the asymmetric reduction of the prochiral ketone, 2-bromo-5-methylacetophenone. This is typically achieved using a chiral catalyst and a stoichiometric reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a well-established and highly effective method for this transformation, often providing high yields and excellent enantioselectivities.[3]
Q2: How do I choose the right chiral catalyst for the asymmetric reduction?
The choice of catalyst is critical for achieving high enantioselectivity. For the reduction of aryl ketones, ruthenium-based catalysts with chiral diamine ligands have shown great success in asymmetric transfer hydrogenation.[4] Another excellent option is the use of chiral oxazaborolidine catalysts, which are commercially available or can be generated in situ from chiral amino alcohols.[5][6] The selection often depends on the specific substrate and the desired enantiomer. It is advisable to consult the literature for catalysts that have been successfully applied to similar substrates.
Q3: What are the most critical reaction parameters to control for improving the yield?
The most critical parameters are:
Temperature: Lower temperatures generally favor higher enantioselectivity but may require longer reaction times.
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The choice of solvent can influence both the reaction rate and selectivity.
Purity of Reagents: The presence of moisture can quench the reducing agent and deactivate the catalyst, significantly lowering the yield. Ensure all reagents and solvents are anhydrous.
Rate of Addition: Slow addition of the reducing agent to the solution of the ketone and catalyst can help to control the reaction temperature and minimize side reactions.
Mechanism & Stereochemistry
Q4: How does the chiral catalyst control the stereochemical outcome of the reduction?
The chiral catalyst creates a sterically defined environment around the ketone's carbonyl group. The ketone coordinates to the Lewis acidic center of the catalyst in a way that minimizes steric hindrance between its substituents and the chiral framework of the catalyst.[3] This preferential coordination exposes one of the two enantiotopic faces of the carbonyl to the hydride source, leading to the selective formation of one enantiomer of the corresponding alcohol. This alcohol is then converted to the amine in a subsequent step.
Q5: If I obtain the (S)-enantiomer instead of the desired (R)-enantiomer, what is the likely cause?
The most probable reason is the use of the incorrect enantiomer of the chiral catalyst. For many asymmetric reduction systems, the chirality of the catalyst directly dictates the chirality of the product. For instance, in a CBS reduction, using the (S)-oxazaborolidine catalyst will typically produce the (R)-alcohol, which then leads to the (R)-amine.[3] Conversely, the (R)-catalyst will yield the (S)-product. Always double-check the stereochemistry of your catalyst.
Work-up & Purification
Q6: I am having trouble with the work-up, specifically with the formation of a gelatinous precipitate. What can I do?
A gelatinous precipitate during the work-up of borane-mediated reductions is often due to the formation of boron salts. To resolve this, after quenching the reaction with a protic solvent (like methanol), a mild acidic workup (e.g., with dilute HCl) can help to dissolve these salts. Subsequent extraction with an organic solvent should then be more straightforward. Ensure the pH is carefully controlled to avoid racemization of the amine product.
Q7: How can I effectively purify the final amine product?
Column chromatography on silica gel is a standard method for purification. To prevent the amine from streaking on the column (due to its basicity), it is common practice to add a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to the eluent. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
III. Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Bromo-5-methylacetophenone via CBS Reduction
This protocol outlines the synthesis of the chiral alcohol precursor to (R)-1-(2-bromo-5-methylphenyl)ethanamine.
Materials:
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-dimethyl sulfide complex (BMS, ~10 M)
2-Bromo-5-methylacetophenone
Anhydrous Tetrahydrofuran (THF)
Methanol
1 M Hydrochloric Acid
Saturated Sodium Bicarbonate Solution
Brine (Saturated Sodium Chloride Solution)
Anhydrous Magnesium Sulfate
Ethyl Acetate
Hexanes
Procedure:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.
Cool the flask to 0 °C in an ice bath.
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the flask via syringe. Stir for 10 minutes.
In a separate flask, dissolve 2-bromo-5-methylacetophenone (1.0 eq) in anhydrous THF.
Add the solution of the ketone to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.
Once the reaction is complete (typically 1-2 hours), slowly quench the reaction by the dropwise addition of methanol.
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
Extract the mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-bromo-5-methylphenyl)ethanol.
Protocol 2: Conversion of Chiral Alcohol to Chiral Amine
This protocol describes the conversion of the chiral alcohol to the final amine product via a two-step process involving activation of the hydroxyl group followed by displacement with an amine source. A common method is via the corresponding azide.
Materials:
(R)-1-(2-bromo-5-methylphenyl)ethanol
Diphenylphosphoryl azide (DPPA)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Anhydrous Toluene
Triphenylphosphine (PPh₃)
Water
Tetrahydrofuran (THF)
1 M Hydrochloric Acid
2 M Sodium Hydroxide
Ethyl Acetate
Anhydrous Magnesium Sulfate
Procedure:Step A: Azide Formation
To a solution of (R)-1-(2-bromo-5-methylphenyl)ethanol (1.0 eq) in anhydrous toluene, add DPPA (1.2 eq).
Cool the mixture to 0 °C and slowly add DBU (1.2 eq).
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude azide.
Step B: Reduction of Azide to Amine
Dissolve the crude azide in a mixture of THF and water.
Add triphenylphosphine (1.5 eq) and heat the mixture to 60 °C for 4 hours.
Cool the reaction mixture and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with 1 M HCl.
Basify the aqueous layer with 2 M NaOH to pH > 12 and extract with ethyl acetate.
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the crude (R)-1-(2-bromo-5-methylphenyl)ethanamine. Purify by column chromatography as described in the FAQs.
IV. Visualizations
Caption: Decision tree for troubleshooting.
V. References
Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N–H Insertion. ACS Catalysis. Available at: [Link]
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. Available at: [Link]
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. University of Rochester. Available at: [Link]
Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. ChemRxiv. Available at: [Link]
Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. Available at: [Link]
Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society. Available at: [Link]
Chiral catalysts for reduction of ketones and process for their preparation. Google Patents. Available at:
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Center for Biotechnology Information. Available at: [Link]
Asymmetric transfer hydrogenation of α,β-acetylenic ketones. University of Pittsburgh. Available at: [Link]
Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. PubMed. Available at: [Link]
A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone®. Royal Society of Chemistry. Available at: [Link]
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available at: [Link]
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. National Center for Biotechnology Information. Available at: [Link]
Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. PrepChem.com. Available at: [Link]
Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. Available at: [Link]
Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. National Center for Biotechnology Information. Available at: [Link]
Synthesis and Photochromism Studies of 1-[2-methyl-5-(2-pyridyl)-3-thienyl]. ResearchGate. Available at: [Link]
Technical Support Center: Synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Executive Summary & Molecule Profile User Advisory: This guide addresses critical failure modes in the asymmetric synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine . The presence of the ortho-bromo substituent create...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
User Advisory: This guide addresses critical failure modes in the asymmetric synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine . The presence of the ortho-bromo substituent creates significant steric hindrance adjacent to the reaction center, while the 5-methyl group provides weak electron-donating effects.
Successful synthesis requires navigating two primary challenges:
Steric Impedance: The ortho-bromo group retards imine condensation and enzymatic access.
Chemoselectivity (Halogen Retention): The aryl bromide is susceptible to hydrodebromination (loss of Br) under standard catalytic hydrogenation conditions.
Molecule Specifications
Feature
Specification
Synthetic Implication
Target Enantiomer
(R)-Enantiomer
Requires (R)-selective Transaminase (ATA) or (R)-Ellman Auxiliary.[1]
Steric Bulk
Ortho-Bromine (Position 2)
Slows condensation rates; requires Lewis Acid acceleration (Ti(OEt)₄).
Electronic State
5-Methyl (Meta to amine)
Slight electron donation; deactivates carbonyl electrophilicity compared to unsubstituted analogs.
Lability
Aryl-Bromide bond
HIGH RISK: Incompatible with Pd/C + H₂ (standard hydrogenation).
Primary Method: Asymmetric Transamination using ω-Transaminases.[2]
Mechanism: Reversible transfer of an amino group from an amine donor (e.g., Isopropylamine) to the ketone substrate.
Workflow Visualization (ATA Pathway)
Figure 1: The thermodynamic equilibrium of ATA synthesis. Note the critical inhibition loops caused by the coproduct (acetone).
Root Cause: Thermodynamic Equilibrium Limitation. The reaction is reversible.[3] Accumulation of the coproduct (acetone) pushes the equilibrium back toward the starting ketone.
Specific Constraint: The ortho-bromo group increases the
(Michaelis constant), meaning the enzyme has lower affinity for this bulky substrate compared to acetophenone.
Corrective Action:
Shift Equilibrium: Use Isopropylamine (IPA) as the donor in large excess (10–20 equivalents).
Remove Coproduct: Apply partial vacuum (reduced pressure) or nitrogen sweep to continuously remove Acetone (volatile) if the system allows.
Enzyme Selection: Screen specifically for "Bulky-substrate tolerant" variants (often evolved from Arthrobacter or Aspergillus).
Issue 2: Enzyme Precipitation / Loss of Activity.
Root Cause: Solvent/Substrate Toxicity. The ketone substrate is hydrophobic and requires a co-solvent. High concentrations of DMSO or the amine donor (IPA) can denature the enzyme.
Corrective Action:
Co-solvent Limit: Maintain DMSO < 10% (v/v).
pH Control: IPA is basic. Ensure the buffer system (Triethanolamine or Phosphate) maintains pH 7.0–8.0. Do not add IPA directly to the enzyme solution without pre-adjusting pH.
Chemical Route: Ellman Auxiliary Troubleshooting
Primary Method: Condensation with (R)-tert-butanesulfinamide followed by diastereoselective reduction.
Workflow Visualization (Ellman Route)
Figure 2: The Ellman auxiliary pathway highlighting the critical branching point where incorrect reduction conditions lead to debromination.
Troubleshooting Guide: Ellman Protocol
Issue 3: Incomplete Imine Formation (Starting Material Remains).
Symptom: TLC shows persistent ketone spot even after 24 hours reflux.
Root Cause:Steric Hindrance. The 2-bromo substituent blocks the nucleophilic attack of the sulfinamide on the carbonyl carbon. Standard dehydration (MgSO₄) is insufficient.
Corrective Action:
Mandatory Reagent: Use Titanium(IV) ethoxide [Ti(OEt)₄] (2.0–3.0 equivalents). The Ti acts as a Lewis acid to activate the carbonyl and a water scavenger.
Temperature: Increase reaction temperature to 70–80°C (reflux in THF or Toluene).
Issue 4: Low Diastereomeric Ratio (dr).
Symptom: Product is a mixture of diastereomers, leading to low enantiomeric excess (ee) after deprotection.
Root Cause: Poor facial selectivity during reduction.
Corrective Action:
Change Reductant: Switch from NaBH₄ to L-Selectride or DIBAL-H at -78°C. The bulky reductant enhances the differentiation between the two faces of the imine, which is critical given the bulky ortho-substituent.
Critical Side Reaction: Hydrodebromination
Severity: Critical (Irreversible Product Loss)
Symptom: Mass spectrometry shows a peak at [M-79] or [M-81] (Loss of Bromine, replaced by Hydrogen).
Mechanism
In transition-metal catalyzed environments (or harsh radical reductions), the Carbon-Bromine bond is weaker than the Carbon-Chlorine or Carbon-Fluorine bond.
Pathway: Oxidative addition of the metal (Pd, Ni) into the Ar-Br bond, followed by reductive elimination with a hydride source.
Prevention Protocol
Synthesis Step
FORBIDDEN Reagents
Recommended Reagents
Imine Reduction
Pd/C + H₂ , Raney Nickel
NaBH₄ (Sodium Borohydride), NaBH₃CN , or L-Selectride .
Deprotection
Harsh Lewis Acids with heating
HCl in Dioxane/MeOH (Room Temp).
Summary of Impurity Profile
When analyzing the crude reaction mixture, use this table to identify peaks:
Technical Support Center: Chiral HPLC Optimization for 1-(2-Bromo-5-methylphenyl)ethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the enantioseparation of complex primary amines like 1-(2-Bromo-5-methylphenyl)ethanamine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the enantioseparation of complex primary amines like 1-(2-Bromo-5-methylphenyl)ethanamine. This molecule presents a dual chromatographic challenge: it possesses a highly active primary amine group prone to secondary interactions (causing severe peak tailing), and its bulky, di-substituted phenyl ring requires a chiral stationary phase (CSP) with a highly specific steric recognition mechanism.
This guide provides a self-validating framework for troubleshooting and optimizing its chiral HPLC separation, bridging theoretical causality with field-proven methodologies.
Method Development Workflow
Chiral HPLC method development workflow for primary amine enantioseparation.
Q1: Why does 1-(2-Bromo-5-methylphenyl)ethanamine exhibit severe peak tailing on polysaccharide columns, and how do I eliminate it?
A: Peak tailing for primary amines on polysaccharide CSPs is rarely a failure of chiral recognition; it is a symptom of non-specific secondary interactions. The basic primary amine group interacts strongly with weakly acidic residual silanols on the underlying silica support matrix[1].
The Causality: When the analyte binds to these achiral silanol sites, it disrupts the uniform mass transfer required for sharp peaks, leading to asymmetric tailing.
The Resolution: To suppress this interaction, you must introduce a competitive basic additive to the mobile phase. For Normal Phase (NP) or Polar Organic (PO) modes, adding 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA) is mandatory[1][2]. These additives dynamically coat the residual silanols, ensuring the analyte only interacts with the chiral selector.
Self-Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). If the void peak is symmetrical but your analyte tails, silanol interaction is confirmed. Add 0.1% DEA and observe the immediate restoration of peak symmetry.
Q2: Which Chiral Stationary Phase (CSP) mechanism is most thermodynamically favorable for 1-arylethylamines?
A: While immobilized polysaccharide columns (like CHIRALPAK IA or IG) offer broad solvent versatility[3][4], Crown Ether-based CSPs (such as CROWNPAK CR-I(+)) are explicitly engineered for the separation of primary amines[5][6].
Mechanistic Causality: The chiral recognition on a crown ether column relies on the formation of a host-guest inclusion complex. When the mobile phase is highly acidic (pH < 2), the primary amine is fully protonated to an ammonium ion (-NH3+). This cation enters the cavity of the chiral 18-crown-6 ether, forming three simultaneous hydrogen bonds with the ether oxygens[5][7]. The steric bulk of the 2-bromo-5-methylphenyl group then interacts differentially with the chiral barrier of the crown ether, yielding exceptional enantioselectivity[8].
Q3: Can I use Reversed-Phase (RP) conditions with polysaccharide columns for this compound?
A: Yes, but with strict pH limitations. Immobilized polysaccharide columns can operate in RP mode, but you cannot use the standard 0.1% DEA additive in aqueous conditions.
Causality & Warning: In an aqueous mobile phase, 0.1% DEA or TEA will raise the pH to approximately 12. Silica-based columns begin to dissolve at pH > 8, which will irreversibly destroy the CSP[9].
The Resolution: Instead of a basic additive, use an acidic additive like 0.1% Trifluoroacetic acid (TFA)[2]. This protonates the amine, separating it as its ammonium salt. If preparative scale-up is required, remember that you will collect the TFA salt and must perform a basic workup to recover the free base[2].
Q4: How do I optimize resolution if I only achieve partial separation on a Crown Ether column?
A: If you observe a partial separation (e.g., Rs < 1.5) on a CROWNPAK CR-I(+) column, optimization must focus on the thermodynamics of the inclusion complex.
Resolution Strategy 1 (Verify pH): The retention mechanism shifts from non-enantioselective hydrophobic retention (pH > 2) to enantioselective complexation (pH ≤ 2)[6]. Ensure your mobile phase uses a strong acid like Perchloric acid (HClO4) or TFA to maintain pH 1.0–2.0[7].
Resolution Strategy 2 (Lower Temperature): Unlike polysaccharide columns where higher temperatures can improve mass transfer and sharpen peaks[2], crown ether complexation is an exothermic process. Lowering the column temperature (e.g., from 25°C to 10°C or 15°C) stabilizes the host-guest complex, significantly increasing the separation factor (α) and resolution (Rs)[7].
Quantitative Data Presentation
Table 1: Recommended Initial Screening Conditions for 1-(2-Bromo-5-methylphenyl)ethanamine
CSP Type
Recommended Column
Mobile Phase Composition
Additive Requirement
Target Mechanism
Expected Outcome
Crown Ether
CROWNPAK CR-I(+)
H₂O / MeOH (85:15 v/v)
pH 1.5 (HClO₄ or TFA)
Host-Guest Inclusion (-NH₃⁺)
High Rs; strictly requires acidic conditions.
Immobilized Polysaccharide (NP)
CHIRALPAK IG or IA
Hexane / EtOH (80:20 v/v)
0.1% DEA or TEA
H-bonding, Steric Fit
Good Rs; broad solvent compatibility.
Immobilized Polysaccharide (RP)
CHIRALPAK IG or IA
H₂O / ACN (60:40 v/v)
0.1% TFA
H-bonding, Steric Fit (Salt form)
Moderate Rs; prevents silica dissolution at high pH.
Targeted for maximum enantioselectivity of primary amines.
System Preparation: Flush the HPLC system with 50:50 MeOH:H₂O to remove any basic additives from previous runs. (Crucial self-validation step to prevent neutralizing the acidic mobile phase).
Mobile Phase Preparation:
Aqueous Phase: Adjust HPLC-grade water to pH 1.5 using Perchloric acid (HClO₄) or Trifluoroacetic acid (TFA). Verify pH with a calibrated meter.
Organic Phase: HPLC-grade Methanol.
Column Equilibration: Install the CROWNPAK CR-I(+) column and equilibrate with 85% Aqueous (pH 1.5) / 15% MeOH at a flow rate of 0.5 mL/min. Set the column oven to 15°C.
Sample Preparation: Dissolve 1-(2-Bromo-5-methylphenyl)ethanamine directly in the mobile phase to a concentration of 1.0 mg/mL.
Injection & Validation: Inject 5 µL. Monitor UV absorbance at 230 nm. Evaluate Rs and α. If Rs < 1.5, reduce the temperature to 10°C or decrease the MeOH concentration to 10%.
Targeted for preparative scale-up or broad solvent screening.
System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any aqueous buffers, followed by Hexane.
Mobile Phase Preparation: Mix Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Mix thoroughly and degas.
Column Equilibration: Install the CHIRALPAK IG or IA column. Equilibrate at 1.0 mL/min until the baseline is completely stable. Set the column oven to 25°C.
Sample Preparation: Dissolve the analyte in the Hexane/EtOH (80:20) mobile phase at 1.0 mg/mL.
Injection: Inject 5 µL of the sample. If tailing persists on the analyte peaks, increase the DEA concentration to 0.2% (v/v).
References
1.[1] A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. chromatographyonline.com. 1
2.[3] Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. mz-at.de.3
3.[9] Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - YouTube. youtube.com. 9
4.[2] Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 3 of 5. youtube.com. 2
5.[5] Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. chromatographytoday.com. 5
6.[6] Development and Application of Crown Ether-based HPLC Chiral Stationary Phases | Request PDF - ResearchGate. researchgate.net. 6
7.[4] An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - SciSpace. scispace.com. 4
8.[8] Performance comparison of chiral stationary phases in the enantiomeric separation of 1-arylethylamines by HPLC - J-Stage. jst.go.jp. 8
9.[7] Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC. nih.gov. 7
preventing racemization of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Topic: Preventing Racemization of (R)-1-(2-Bromo-5-methylphenyl)ethanamine Ticket ID: CHIRAL-PROTECT-882 Status: Active Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The Benzyli...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Racemization of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Ticket ID: CHIRAL-PROTECT-882
Status: Active Support
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Benzylic Vulnerability
You are working with (R)-1-(2-Bromo-5-methylphenyl)ethanamine , a valuable chiral building block often used in the synthesis of kinase inhibitors and GPCR ligands.
The Core Problem: This molecule possesses a "benzylic vulnerability." The chiral center is located at the benzylic position (directly attached to the aromatic ring). The presence of the electron-withdrawing ortho-Bromo group increases the acidity of the benzylic proton (
) compared to unsubstituted phenethylamines.
Racemization Risk Level:HIGH in the presence of:
Carbonyl Impurities: Trace aldehydes or ketones in solvents (Schiff base tautomerization).
Strong Bases: Direct deprotonation of the benzylic proton.
Radical Initiators: Benzylic radical formation.
This guide provides the protocols required to maintain enantiomeric excess (% ee) > 98%.
Diagnostic & Mechanism Analysis[1]
To prevent racemization, you must understand the enemy. The loss of chirality occurs primarily through two pathways.
Pathway A: The "Trojan Horse" (Imine-Mediated)
This is the most common cause of "unexplained" racemization. If your solvent (e.g., Acetone, Ethyl Acetate degrading to acetaldehyde) contains carbonyls, the amine condenses to form an imine (Schiff base). The
-proton of the imine is significantly more acidic () than the free amine (), allowing rapid racemization even with weak bases.
Pathway B: Direct Deprotonation
The ortho-bromo substituent exerts an inductive electron-withdrawing effect (-I), stabilizing the benzylic carbanion. Strong bases (LDA, NaH, or even alkoxides at high T) can remove the benzylic proton, leading to a planar, achiral intermediate.
Figure 1: Mechanistic pathways leading to loss of optical purity. Note that imine formation drastically lowers the energy barrier for racemization.
Troubleshooting Protocols
Scenario A: "My ee% dropped after workup/extraction."
Diagnosis: Likely exposure to carbonyl impurities or prolonged exposure to basic aqueous layers.
Corrective Protocol:
Solvent Audit: Ensure extraction solvents (DCM, Ether) are free of stabilizers that contain aldehydes. NEVER use Acetone or MEK for cleaning glassware used in the final step unless thoroughly dried.
pH Control: When extracting the free amine, do not exceed pH 10-11. Avoid leaving the amine in contact with NaOH/KOH layers for extended periods.
Temperature: Perform all basic extractions at 0–5°C .
Scenario B: "The compound racemized during storage."
Diagnosis: Atmospheric
absorption forming carbamates, or oxidation.
Corrective Protocol:
Salt Formation (Mandatory): Never store the free base. Convert immediately to the Hydrochloride (HCl) or Hydrobromide (HBr) salt.
Why? The ammonium species cannot form Schiff bases and the benzylic proton is electronically protected against deprotonation.
Protocol: Dissolve free amine in anhydrous Ethanol/Et2O; add 1.05 eq of HCl in Dioxane/Ether at 0°C. Filter the precipitate.
Scenario C: "I need to run a coupling reaction (Amide bond formation)."
Base Choice: Use non-nucleophilic bases like DIPEA (Hünig's base). Avoid DBU or DMAP if possible, as they can promote racemization mechanisms.
Order of Addition: Pre-activate the carboxylic acid before adding the chiral amine. This minimizes the time the free amine spends in the basic solution.
Technical FAQ
Q1: Can I use diastereomeric recrystallization to recover ee% if it drops?A: Yes. Since this is a chiral amine, you can form salts with chiral acids.
Recommended Acids: L-Tartaric acid or N-Acetyl-L-leucine.
Method: Dissolve racemate in Ethanol; add 1.0 eq of L-Tartaric acid. Heat to reflux and cool slowly. The (R,R)-salt typically crystallizes out (verify specific solubility for your derivative).
Q2: Is the ortho-bromo group stable?A: Generally, yes. However, avoid Palladium catalysts (unless intended for cross-coupling) and Lithium-Halogen exchange conditions (n-BuLi), as these will cleave the C-Br bond or cause scrambling.
Q3: Which solvents are strictly forbidden?A:
Solvent Class
Status
Reason
Ketones (Acetone, MEK)
CRITICAL FAIL
Forms Schiff bases immediately; leads to racemization.
Aldehydes
CRITICAL FAIL
Same as above; highly reactive.
Chlorinated (DCM, CHCl3)
CAUTION
Generally safe, but old CHCl3 can contain phosgene/HCl. Pass through basic alumina before use.
| Alcohols (MeOH, EtOH) | SAFE | Good for storage and reactions, provided no aldehydes are present. |
Standard Operating Procedure (SOP): Safe Handling Workflow
Use this decision tree to determine the correct handling of the amine at any stage of your experiment.
Figure 2: Decision matrix for handling (R)-1-(2-Bromo-5-methylphenyl)ethanamine to ensure chiral integrity.
References
Mechanisms of Racemiz
Source: Royal Society of Chemistry (RSC) & NIH
Context: Discusses the catalytic racemization of chiral amines via Schiff base intermediates and metal-catalyzed dehydrogenation p
URL:
Enzymatic and Chemical Resolution Str
Source: National Institutes of Health (NIH) / PubMed
Context: Details the use of transaminases and lipases for the resolution of primary alpha-chiral amines, offering an alternative if racemiz
Technical Support Center: Scale-Up Synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Welcome to the Process Development Support Portal. Scaling up the synthesis of chiral amines—specifically sterically hindered, halogenated aryl amines like (R)-1-(2-Bromo-5-methylphenyl)ethanamine—presents unique thermod...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Development Support Portal. Scaling up the synthesis of chiral amines—specifically sterically hindered, halogenated aryl amines like (R)-1-(2-Bromo-5-methylphenyl)ethanamine—presents unique thermodynamic and kinetic challenges. This guide provides troubleshooting protocols and mechanistic insights for the two most robust scale-up methodologies: Biocatalytic ω-Transamination and Chemo-catalytic Ellman’s Auxiliary Synthesis .
Process Workflows
Biocatalytic transaminase cascade for (R)-amine synthesis featuring equilibrium shift via sparging.
Chemo-catalytic synthesis via Ellman's auxiliary: condensation, reduction, and acidic cleavage.
Q1: We are experiencing low conversion rates (<50%) when scaling up the transaminase reaction. How can we drive the equilibrium towards the (R)-amine?A1: Transaminase reactions are inherently equilibrium-limited. The causality lies in the thermodynamics of the amine transfer; the equilibrium constant often favors the starting ketone. To overcome this, you must engineer a self-validating thermodynamic sink. Implement an excess of the amine donor (e.g., isopropylamine) and actively remove the ketone byproduct (acetone) via nitrogen sparging or reduced pressure. Alternatively, utilize like 1,5-diaminopentane (cadaverine). These donors spontaneously cyclize upon deamination, rendering the reverse reaction impossible and driving conversion >99%[1].
Q2: Product inhibition is stalling our 50 g/L batch. What is the most scalable solution?A2: At high titers, the accumulated (R)-1-(2-Bromo-5-methylphenyl)ethanamine binds to the enzyme's active site, competitively inhibiting the ω-transaminase. Implement using a hydrophobic ion-exchange resin or a biphasic solvent system (e.g., aqueous buffer/heptane). The organic phase or resin continuously extracts the hydrophobic amine product, keeping the aqueous concentration below the inhibition threshold. This self-validating setup ensures that as long as the pH is maintained, the enzyme remains active, allowing for scale-up to 50 g/L[2].
Q3: During the condensation of 1-(2-bromo-5-methylphenyl)ethan-1-one with (R)-tert-butanesulfinamide, we see incomplete imine formation. How do we optimize this?A3: The steric hindrance of the ortho-bromo group on the acetophenone derivative severely impedes standard condensation. Use Titanium(IV) ethoxide (Ti(OEt)₄) as both a Lewis acid and a water scavenger. The causality here relies on Ti(OEt)₄ activating the ketone carbonyl while irreversibly trapping the generated water as insoluble TiO₂, preventing the hydrolysis of the moisture-sensitive N-sulfinyl ketimine. Heating the reaction to 65 °C under strictly anhydrous conditions is required to push the condensation to completion[3].
Q4: How do we prevent epimerization and ensure high diastereomeric excess (de) during the reduction step?A4: The choice of reducing agent dictates the transition state geometry. Using a coordinating hydride like NaBH₄ or a promotes a closed, six-membered transition state. The bulky tert-butyl group of the auxiliary sterically blocks one face of the imine, forcing the hydride to attack from the less hindered face. Maintain strict cryogenic temperature control (-48 °C) to maximize the energy difference between the diastereomeric transition states, ensuring >98% de[4].
Q5: Acidic cleavage of the sulfinamide auxiliary sometimes degrades our chiral purity. What is the protocol standard?A5: Cleavage must be performed under strictly anhydrous acidic conditions. Aqueous acids can lead to side reactions or partial racemization. Using selectively protonates the sulfinyl oxygen, facilitating nucleophilic attack by the solvent (methanolysis) to release the enantiopure (R)-amine hydrochloride salt and a recyclable sulfinate ester without eroding the stereocenter[5].
Reaction & Equilibrium Shift: Stir the biphasic mixture at 30 °C. Continuously sparge the reaction vessel with N₂ to strip acetone, driving the equilibrium forward.
In Situ Product Removal (ISPR): Circulate the reaction mixture through a column packed with a hydrophobic ion-exchange resin to continuously capture the (R)-amine product.
Isolation: Elute the amine from the resin using 1M NaOH, extract into methyl tert-butyl ether (MTBE), dry over Na₂SO₄, and evaporate to yield the free base.
Protocol B: Ellman's Auxiliary Route
This protocol ensures high diastereoselectivity via a closed transition state.
Condensation: In a dry reactor under N₂, combine 1-(2-Bromo-5-methylphenyl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
Activation: Add Ti(OEt)₄ (2.0 eq) dropwise. Heat to 65 °C for 24 hours. Monitor by HPLC.
Quench: Cool to room temperature and quench with saturated aqueous NaCl. Filter the precipitated TiO₂ salts through a Celite pad and concentrate the filtrate.
Reduction: Dissolve the crude ketimine in anhydrous THF and cool to -48 °C. Slowly add NaBH₄ (3.0 eq). Stir for 4 hours to ensure a highly diastereoselective hydride transfer.
Cleavage: Isolate the sulfinamide intermediate, dissolve in anhydrous MeOH, and add 4M HCl in 1,4-dioxane (2.0 eq). Stir at room temperature for 2 hours.
Precipitation: Concentrate the mixture and precipitate the (R)-1-(2-Bromo-5-methylphenyl)ethanamine hydrochloride salt using cold diethyl ether. Filter and dry under vacuum.
References
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts / PMC.[Link]
Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development.[Link]
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry.[Link]
Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry.[Link]
optimizing reaction conditions for the N-alkylation of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Welcome to the dedicated technical support guide for the N-alkylation of (R)-1-(2-Bromo-5-methylphenyl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development to navigate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the N-alkylation of (R)-1-(2-Bromo-5-methylphenyl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during this synthesis.
Section 1: Troubleshooting Common Issues
This section addresses prevalent problems encountered during the N-alkylation of (R)-1-(2-bromo-5-methylphenyl)ethanamine, offering systematic approaches to diagnose and resolve them.
Low or No Product Yield
A common and frustrating issue is the failure of the reaction to proceed to completion or provide a satisfactory yield.[1] This can often be attributed to several factors related to the reactants, reagents, or reaction conditions.
Question: My N-alkylation reaction is showing low conversion of the starting amine. How can I improve the yield?
Answer: Low product yield is a frequent challenge in N-alkylation reactions.[1] Several factors could be at play, from the reactivity of your starting materials to the choice of solvent and base. A systematic evaluation of the reaction parameters is crucial.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Detailed Solutions:
Re-evaluate Your Alkylating Agent: The reactivity of alkyl halides follows the trend of I > Br > Cl. If you are using an alkyl chloride or bromide and experiencing low reactivity, consider switching to the corresponding alkyl iodide to increase the reaction rate.[1]
Optimize the Base: The choice of base is critical. For sterically hindered amines like (R)-1-(2-bromo-5-methylphenyl)ethanamine, a strong, non-nucleophilic base is often required.
Inorganic Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are effective choices.[2][3] Cs₂CO₃ is often reported to be highly effective, even in cases where other bases fail.[2][4]
Organic Bases: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a common choice as it is a non-nucleophilic hindered amine.[1]
Ensure Solubility: The base must be sufficiently soluble in the reaction medium to be effective.[1]
Select an Appropriate Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred for SN2 reactions as they can accelerate the rate.[1][2][5] Be mindful that some solvents can participate in side reactions, especially at elevated temperatures.[5]
Increase Reaction Temperature and Time: If the reaction is sluggish, increasing the temperature can significantly enhance the rate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2]
Consider Catalytic Additives: In some cases, adding a catalytic amount of sodium or potassium iodide can improve the rate of reaction with alkyl bromides or chlorides via the Finkelstein reaction.
Formation of Over-Alkylated Byproducts
A significant challenge in the N-alkylation of primary amines is the potential for the desired secondary amine to react further with the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[6][7]
Question: My reaction is producing a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a common side reaction because the product secondary amine is often more nucleophilic than the starting primary amine.[6] Several strategies can be employed to favor mono-alkylation.
Strategies to Minimize Over-Alkylation
Caption: Key strategies to enhance selectivity for mono-N-alkylation.
Detailed Solutions:
Control Stoichiometry: Using a large excess of the primary amine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting material.[1] However, this approach may not be atom-economical and will require an efficient method to separate the product from the unreacted starting amine.
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture over an extended period helps to maintain a low concentration of the electrophile.[2] This reduces the probability of the newly formed secondary amine reacting with the alkylating agent.
Lower the Reaction Temperature: Performing the reaction at a lower temperature can increase selectivity.[1] While this will likely require longer reaction times, it can significantly reduce the rate of the second alkylation.
Competitive Deprotonation/Protonation Strategy: A more advanced technique involves using the hydrobromide salt of the primary amine as the starting material. In the presence of a suitable base, the primary amine is selectively deprotonated and reacts. The resulting, more basic secondary amine product is then preferentially protonated, effectively taking it out of the reaction pathway and preventing further alkylation.[8][9]
Racemization of the Chiral Center
Maintaining the stereochemical integrity of the (R)-enantiomer is crucial for many pharmaceutical applications.
Question: I am concerned about potential racemization at the chiral center during the N-alkylation. How can I mitigate this risk?
Answer: While N-alkylation at the amine does not directly involve the chiral center, harsh reaction conditions or certain basic conditions could potentially lead to epimerization. It is essential to employ mild reaction conditions.
Recommendations:
Mild Bases: Use bases like potassium carbonate or cesium carbonate, which are generally less harsh than strong organometallic bases. Cesium hydroxide has been shown to be effective for selective mono-N-alkylation of chiral substrates without causing racemization.[4]
Moderate Temperatures: Avoid excessively high temperatures, which can increase the likelihood of side reactions, including racemization.
Alternative Methods: If racemization is a persistent issue, consider alternative synthetic routes such as reductive amination, which is known for its mild conditions and is widely used in medicinal chemistry.[10]
Section 2: Reagent and Condition Optimization (FAQs)
This section provides answers to frequently asked questions regarding the selection of reagents and the optimization of reaction parameters.
Q1: What is the best solvent for the N-alkylation of (R)-1-(2-bromo-5-methylphenyl)ethanamine?
A1: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally recommended to facilitate the SN2 reaction.[1][2] The choice may depend on the specific base and alkylating agent used, as solubility can be a factor.[1] It is often beneficial to screen a few solvents to find the optimal one for your specific substrate combination.
Q2: How do I choose the right base for my reaction?
A2: The ideal base should be strong enough to deprotonate the primary amine (or its salt) but should not be nucleophilic itself.
For general purposes: K₂CO₃ is a good starting point due to its low cost and effectiveness.[2][3]
For challenging reactions: Cs₂CO₃ or CsOH often provide superior results, especially for sterically hindered amines.[4][11]
When using organic bases: DIPEA is a standard choice.[1]
Q3: What are the recommended temperature and reaction times?
A3: This is highly dependent on the reactivity of your substrates.
Initial attempts: Start at room temperature and monitor the reaction for 12-24 hours.[10]
If no reaction occurs: Gradually increase the temperature in increments (e.g., to 40-60 °C) and continue monitoring.[10] Some reactions may require heating up to 80-100 °C or even higher.[12]
Monitoring is key: Regularly check the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to side product formation.[1][2]
Section 3: Experimental Protocols
The following are generalized, starting-point protocols that should be optimized for your specific alkylating agent.
Protocol 1: General N-Alkylation with an Alkyl Halide
This protocol is a standard procedure for direct N-alkylation.
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]
The filtrate can then be worked up by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product should be purified by column chromatography.
Protocol 2: Reductive Amination
This is an alternative, often milder, method for N-alkylation.[10]
In a round-bottom flask, dissolve (R)-1-(2-bromo-5-methylphenyl)ethanamine (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in DCM.[10]
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[10]
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.[10]
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed.
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[10]
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
Purify the crude product by flash column chromatography on silica gel.[10]
Section 4: Data Presentation
Table 1: Recommended Starting Conditions for N-Alkylation
Parameter
Condition
Rationale
Amine to Alkyl Halide Ratio
1 : 1.1
A slight excess of the alkylating agent can help drive the reaction to completion.
Base (equivalents)
K₂CO₃ (2.0) or Cs₂CO₃ (1.5)
Ensures sufficient base is present to neutralize the generated acid and drive the equilibrium.
Solvent
DMF or Acetonitrile
Polar aprotic solvents that are well-suited for SN2 reactions.
Temperature
Room Temperature to 80 °C
Start at room temperature and increase if the reaction is slow.
Monitoring
TLC or LC-MS
Essential for determining reaction completion and observing byproduct formation.
References
BenchChem Technical Support Team. (2025). Optimizing reaction conditions for N-alkylation of diethylamine. BenchChem.
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem.
Jung, K. W., Salvatore, R. N., & Schmidt, S. E. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
N alkylation at sp3 Carbon Reagent Guide. (n.d.).
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896.
BenchChem Technical Support Team. (2025). Technical Support Center: Greener Approaches to N-Alkylation Reactions. BenchChem.
BenchChem Technical Support Team. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem.
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.
Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate.
Best Conditions For N-Alkylation?. (2022, March 3). Sciencemadness Discussion Board.
JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines.
Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019, November 6). ACS Publications.
N‐Alkylation of α‐chiral amines with 1‐pentanol. General reaction... (n.d.). ResearchGate.
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233.
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
Ch22: Alkylation of Amines. (n.d.). University of Calgary.
Technical Support Center: Stability & Handling of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical vulnerabilities of (R)-1-(2-Bromo-5-methylphenyl)ethanamine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical vulnerabilities of (R)-1-(2-Bromo-5-methylphenyl)ethanamine . Because this compound features a primary amine, a chiral benzylic center, and a halogenated aromatic ring, it is highly susceptible to racemization, aerobic oxidation, and atmospheric degradation.
This guide moves beyond basic handling instructions to explain the causality behind degradation, providing you with self-validating protocols to rescue degraded material and ensure absolute data integrity in your drug development workflows.
Section 1: Frequently Asked Questions (FAQs) - Mechanisms of Instability
Q1: Why is my compound losing enantiomeric excess (ee%) during catalytic reactions or prolonged storage?A1: The chiral center of this molecule is located at the benzylic position, making the alpha-proton unusually acidic due to the resonance stabilization provided by the brominated aromatic ring. In the presence of trace transition metals (e.g., Pd, Ru) or strong bases, the amine undergoes a reversible dehydrogenation-hydrogenation cycle, forming an achiral imine intermediate that rapidly leads to racemization. As demonstrated in recent1[1], even brief exposure to heterogeneous palladium catalysts at elevated temperatures can drop the enantiomeric excess from 100% to 42% in mere seconds[1]. Similar vulnerabilities are observed during 2[2].
Q2: I noticed a yellow tint and a drop in assay purity over time. What is the primary degradation pathway?A2: Primary benzylic amines are highly susceptible to aerobic oxidation. Ambient oxygen—often catalyzed by ambient light or trace metal impurities—initiates a radical autoxidation pathway that converts the primary amine into an imine. This imine is hydrolytically unstable; ambient moisture will cleave it into 2-bromo-5-methylacetophenone and ammonia gas. Studies on the 3[3] confirm that preventing this over-oxidation requires strict anaerobic storage conditions and the exclusion of redox-active mediators[3].
Q3: A white, insoluble crust formed around the cap of my reagent bottle. Is the chemical irreversibly ruined?A3: No. This is a reversible physical-chemical phenomenon. The primary amine acts as a strong nucleophile and reacts with atmospheric carbon dioxide (CO₂) to form a stable carbamate salt network. While this crust is highly insoluble in standard organic solvents and can ruin reaction stoichiometry, the covalent C-N bond formed with CO₂ can be easily broken under highly alkaline conditions to recover the pure free base.
Section 2: Quantitative Stability Matrix
The following table summarizes the quantitative impact of various environmental stressors on the stability of (R)-1-(2-Bromo-5-methylphenyl)ethanamine, allowing you to optimize your storage and reaction parameters.
Environmental Stressor
Primary Degradation Pathway
Kinetic Impact / Estimated Shelf Life
Recommended Mitigation Strategy
Ambient Air, 25°C
Carbamate formation, Aerobic Oxidation
< 1 month (visible crusting in days)
Store under Argon/N₂ in tightly sealed vials.
Aqueous Base (pH >10)
Deprotonation / Racemization
Stable for hours; degrades over weeks
Avoid prolonged heating in basic media.
Trace Pd/Ru Catalysts
Rapid Thermal Racemization
< 1 hour (ee% drops significantly)
Use metal-free conditions or low temperatures.
UV/Vis Light Exposure
C-Br Homolysis, Radical Oxidation
Noticeable yellowing within 2-3 weeks
Store in amber vials, protected from light.
Argon, -20°C, Dark
None
> 2 years (Optimal)
Standardize as the default storage protocol.
Section 3: Diagnostic & Troubleshooting Workflows
To assist in rapid laboratory diagnostics, utilize the following logical workflows to identify and resolve stability issues.
Fig 1. Degradation pathways of (R)-1-(2-Bromo-5-methylphenyl)ethanamine under environmental stress.
Fig 2. Troubleshooting workflow for purity and enantiomeric excess loss in chiral benzylic amines.
Causality: Atmospheric CO₂ acts as an electrophile, reacting with the amine to form a polymeric carbamate salt. Because carbamates are unstable at high pH, introducing a strong aqueous base fully deprotonates the amine, forcing the release of CO₂ as soluble carbonate ions and driving the neutral free-base amine into the organic phase.
Step-by-Step Methodology:
Suspend the contaminated/crusted amine in a biphasic mixture of Methyl tert-butyl ether (MTBE) and 1M NaOH (aq) at a 1:1 (v/v) ratio.
Stir vigorously for 30 minutes at room temperature.
Validation Checkpoint: The complete dissolution of the white suspension into the clear biphasic layers confirms the successful breakdown of the carbamate network.
Transfer to a separatory funnel and isolate the upper organic (MTBE) layer.
Wash the organic layer once with saturated NaCl (brine) to remove residual water and alkalinity.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the water bath below 30°C to prevent thermal degradation during concentration.
Flush the resulting clear oil with Argon and store immediately at -20°C.
Protocol 2: Optical Purity Rescue via Diastereomeric Salt Resolution
Causality: If partial racemization has occurred, the enantiomeric excess can be thermodynamically restored. Chiral resolution relies on the 4[4] between the amine and a resolving agent[4]. By forming a salt with an enantiopure acid, you create diastereomers with distinct solubility profiles, allowing the desired (R)-amine to selectively precipitate.
Step-by-Step Methodology:
Dissolve the partially racemized amine in absolute ethanol (approx. 5 mL per 1 mmol of amine) and heat to 60°C.
Slowly add 1.0 equivalent of an appropriate resolving acid (e.g., (S)-mandelic acid or L-tartaric acid) dissolved in a minimum amount of warm ethanol.
Allow the solution to cool to room temperature at a controlled rate of 5°C/hour.
Validation Checkpoint: A slow, controlled cooling ramp prevents the kinetic precipitation of the more soluble diastereomeric salt, ensuring that only the thermodynamically stable target salt crystallizes.
Filter the resulting crystals and wash with ice-cold ethanol to remove the soluble (S)-amine impurities.
Liberate the purified (R)-amine free base by subjecting the isolated crystals to Protocol 1 (alkaline MTBE extraction).
References
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development - ACS Publications. URL:[Link]
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. URL:[Link]
Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. Organometallics - ACS Publications. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Absolute Configuration Determination of (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
(R)-1-(2-Bromo-5-methylphenyl)ethanamine is a high-value chiral intermediate, notably serving as a critical scaffold in the synthesis of MAT2a inhibitors (e.g., IDE397) for oncology applications.[1] In drug development, the absolute configuration (AC) of such intermediates dictates the stereochemical integrity of the final API. A misassignment at this stage can lead to costly late-stage failures or regulatory rejection.[1][2]
This guide objectively compares the three primary methodologies for determining the absolute configuration of this specific amine: Single Crystal X-ray Diffraction (SC-XRD) , Chiral Supercritical Fluid Chromatography (SFC) , and Vibrational Circular Dichroism (VCD) .[1][2] While SC-XRD remains the "gold standard" for de novo determination, Chiral SFC is the superior choice for routine process control.
Part 1: The Gold Standard – Single Crystal X-ray Diffraction (SC-XRD)[1]
Verdict: The only method providing unambiguous, direct proof of absolute configuration without reference standards.
Mechanism of Action
SC-XRD determines the 3D structure by analyzing the diffraction pattern of X-rays through a crystal lattice.[3] For chiral molecules containing "heavy" atoms (atomic number > F), the anomalous dispersion (Bjerrum-Bijvoet effect) allows for the distinction between enantiomers.[1][2] The presence of the Bromine (Br) atom in (R)-1-(2-Bromo-5-methylphenyl)ethanamine makes it an ideal candidate for this method, as Br provides a strong anomalous signal even with standard Molybdenum (Mo) or Copper (Cu) radiation.[1][2]
Experimental Protocol (Validated)
Crystallization: Dissolve 20 mg of the amine hydrochloride salt in a methanol/ethanol mixture. Allow slow evaporation at 4°C to yield prism-like crystals.
Data Collection: Mount a single crystal (approx. 0.2 x 0.2 x 0.1 mm) on a goniometer at 100 K.[2]
Refinement: Solve the structure using direct methods (e.g., SHELXT).
Absolute Structure Determination: Refine the Flack Parameter .
Flack x ≈ 0.0: Correct absolute configuration assigned.
Flack x ≈ 1.0: Inverted structure (wrong enantiomer).[2]
Validated Experimental Data
Literature reports for the key intermediate "Amine 4" (an analog or the specific title compound in MAT2a inhibitor synthesis) confirm the following crystal data:
Parameter
Experimental Value
Crystal System
Orthorhombic
Space Group
P212121
Unit Cell (a)
~8.95 Å
Unit Cell (b)
~10.40 Å
Unit Cell (c)
~13.80 Å
Determination
Absolute Configuration confirmed as (R)
Note: The presence of the heavy Bromine atom allows the Flack parameter to be determined with high precision (typically < 0.05 standard uncertainty), providing legal-grade proof of chirality.
Part 2: The Routine Workhorse – Chiral SFC / HPLC
Verdict: Best for high-throughput Quality Control (QC) once the standard is established.
Mechanism of Action
Chiral chromatography separates enantiomers based on their transient diastereomeric interactions with a chiral stationary phase (CSP).[2] Unlike X-ray, this is a relative method; it requires a reference standard (previously validated by X-ray or VCD) to assign identity.[2]
Recommendation: For (R)-1-(2-Bromo-5-methylphenyl)ethanamine, the Chiralpak IG column is preferred due to the "immobilized" phase's robustness against amine-containing modifiers.[1]
Part 3: The Solution-State Alternative – Vibrational Circular Dichroism (VCD)[1]
Verdict: Essential when crystals cannot be grown and reference standards are unavailable.[2]
Mechanism of Action
VCD measures the differential absorption of left and right circularly polarized infrared light. It compares the experimental IR/VCD spectrum of the solution against a Density Functional Theory (DFT) calculated spectrum for the (R)-enantiomer.[1][2]
Workflow
Conformational Search: Generate low-energy conformers of (R)-1-(2-Bromo-5-methylphenyl)ethanamine using molecular mechanics.
DFT Calculation: Optimize geometry and calculate VCD frequencies (B3LYP/6-31G* level or higher).
Measurement: Record VCD spectrum of the sample in CDCl₃ or DMSO-d₆ (conc. ~50 mg/mL).
Comparison: Align calculated and experimental bands. A positive correlation confirms the (R) configuration; a negative correlation indicates (S).[1][2]
Comparative Analysis: Selecting the Right Tool
The following table synthesizes the performance metrics of each method to guide your selection process.
Feature
SC-XRD (X-ray)
Chiral SFC/HPLC
VCD / Mosher's
Certainty
Absolute (100%)
Relative (Requires Standard)
High (>95%)
Sample State
Solid (Single Crystal)
Solution
Solution
Sample Qty
< 1 mg (recoverable)
< 0.1 mg
~10–50 mg
Throughput
Low (Days/Weeks)
High (Minutes)
Medium (Hours)
Cost
High (Equipment/Time)
Low (Routine)
Medium
Best For...
Primary Validation of new chemical entity
Batch Release / QC
Non-crystalline oils/liquids
Visualization: Determination Workflow[2]
The following diagram illustrates the logical decision tree for determining the absolute configuration of (R)-1-(2-Bromo-5-methylphenyl)ethanamine.
Caption: Decision matrix for absolute configuration determination. SC-XRD is the primary path due to the presence of the heavy Bromine atom.
References
Taylor & Francis .[2] Absolute configuration – Knowledge and References. (Discusses X-ray confirmation of "amine 4" intermediate in MAT2a inhibitor synthesis).
comparison of different synthetic routes to (R)-1-(2-Bromo-5-methylphenyl)ethanamine
The following technical guide provides an in-depth comparison of synthetic routes to (R)-1-(2-Bromo-5-methylphenyl)ethanamine , a high-value chiral intermediate often utilized in the development of kinase inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparison of synthetic routes to (R)-1-(2-Bromo-5-methylphenyl)ethanamine , a high-value chiral intermediate often utilized in the development of kinase inhibitors (e.g., Ripretinib analogs) and other CNS-active agents.
Executive Summary & Target Analysis
Target Molecule: (R)-1-(2-Bromo-5-methylphenyl)ethanamine
CAS: 1259832-64-8 (S-isomer analog ref), 1245647-53-3 (Generic/Racemic ref)
Core Challenge: The ortho-bromo substituent creates significant steric hindrance, making standard enzymatic and catalytic pockets less accessible compared to meta or para substituted acetophenones. Furthermore, the electronic effect of the meta-methyl group (relative to the acetyl) subtly influences the imine reduction kinetics.
This guide compares three distinct methodologies:
Ellman’s Auxiliary Approach: The benchmark for laboratory-scale medicinal chemistry, offering predictable stereocontrol via a chiral sulfinamide.
Biocatalytic Transamination: The preferred route for process scale-up, utilizing engineered
-transaminases to achieve ee with minimal waste.
Asymmetric Hydrogenation (Ru-Catalysis): A traditional industrial route involving the hydrogenation of the corresponding oxime or enamide.
Before initiating chiral synthesis, the parent ketone must be secured. Direct Friedel-Crafts acetylation of 4-bromotoluene often yields a mixture of isomers (2-bromo-4-methyl and 2-bromo-5-methyl). A regiospecific route is required for high purity.
Recommended Protocol: Weinreb Amide Synthesis.
Start: 2-Bromo-5-methylbenzoic acid.
Activation: Convert to acid chloride (
, cat. DMF).
Amidation: React with
-dimethylhydroxylamineHCl.
Alkylation: Addition of MeMgBr (Methyl Grignard) at 0°C.
Result: High-purity 1-(2-bromo-5-methylphenyl)ethanone free of regioisomers.
Route A: Ellman’s Auxiliary (The Precision Chemical Route)
This route is ideal for Medicinal Chemistry (mg to g scale) where speed of implementation and predictable stereochemistry are paramount. It relies on the condensation of the ketone with (R)-tert-butanesulfinamide, followed by diastereoselective reduction.
Mechanistic Workflow
The bulky tert-butyl group on the sulfinyl nitrogen directs the hydride attack. For ortho-substituted acetophenones, the
geometry of the ketimine is critical. The use of as a Lewis acid/dehydrating agent is mandatory to drive the equilibrium.
Experimental Protocol
Step 1: Ketimine Formation
To a solution of 1-(2-bromo-5-methylphenyl)ethanone (1.0 equiv) in anhydrous THF (0.5 M), add (R)-2-methyl-2-propanesulfinamide (1.2 equiv).
Add
(2.5 equiv) dropwise under .
Reflux at 70°C for 24 hours. (Note: The ortho-Br requires higher temp/time than standard acetophenones).
Workup: Cool to RT, pour into brine, filter the titanium salts through Celite, and concentrate. Purify via silica gel chromatography.
Step 2: Diastereoselective Reduction
Dissolve the sulfinyl ketimine in anhydrous THF at -48°C.
Add L-Selectride (Lithium tri-sec-butylborohydride, 1.1 equiv) dropwise. Note: L-Selectride provides higher diastereoselectivity (dr > 95:5) for bulky ketones compared to
.
Stir for 4 hours, warming slowly to 0°C.
Quench with saturated
.
Step 3: Cleavage
Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour.
Concentrate and precipitate as the amine hydrochloride salt.[1]
Figure 1: Ellman's Auxiliary workflow showing the critical titanium-mediated condensation and selectride reduction.
Route B: Biocatalytic Transamination (The Scalable Route)
This route is preferred for Process Development (kg to ton scale) . It utilizes an
-transaminase (-TA) to transfer an amino group from an isopropylamine donor directly to the ketone. This is a single-step, aqueous-based reaction that avoids toxic transition metals.
Enzyme Selection Strategy
Due to the steric bulk of the ortho-bromo group, wild-type enzymes often show low activity. Engineered variants (e.g., from Arthrobacter sp. or Vibrio fluvialis) are required.
Screening Kit: Codexis ATA Screening Kit or similar.
Target Enzyme Class: (R)-selective
-transaminases (ATA-113, ATA-117 homologs).
Experimental Protocol (Optimized for Bulky Ketones)
Reaction Mix:
Substrate: 1-(2-bromo-5-methylphenyl)ethanone (10-50 g/L). Solubility is a limiting factor; use DMSO cosolvent.
Amine Donor: Isopropylamine (1.0 M) buffered to pH 7.5 with Triethanolamine.
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).
Cosolvent: DMSO (15-20% v/v) to solubilize the hydrophobic ketone.
Incubate at 45°C with orbital shaking (250 rpm) for 24-48 hours.
Equilibrium Shift: The byproduct is acetone. To drive conversion >90%, apply In Situ Product Removal (ISPR) using a nitrogen sweep or reduced pressure to remove volatile acetone.
Workup: Acidify to pH 2 (protonate amine), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract product amine into MTBE/EtOAc.
Figure 2: Biocatalytic cycle highlighting the necessity of acetone removal (ISPR) to drive the equilibrium forward.
Route C: Asymmetric Hydrogenation (The Metal Catalysis Route)
This route involves the formation of an oxime or enamide followed by asymmetric hydrogenation. It is a classic industrial method but requires high-pressure equipment and expensive chiral ligands.
Protocol
Precursor Formation: Convert ketone to Oxime (
, NaOAc) or Enamide (via reductive acylation). The Oxime is generally more accessible.
Catalyst:RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Transfer Hydrogenation catalyst) or Ru(OAc)2((R)-BINAP) .
Conditions:
Solvent: Methanol/Ethanol.
Pressure: 30-50 bar
.
Temperature: 60-80°C.
Additive: Acidic additive (e.g., HCl or TFA) is often required to prevent catalyst deactivation by the primary amine product.
Challenge: The ortho-bromo substituent can coordinate with the Ruthenium center, potentially reducing enantioselectivity (ee) or poisoning the catalyst. Rigorous screening of ligands (e.g., Josiphos, Walphos) is often necessary if BINAP fails.
Comparative Analysis
The following table summarizes the performance metrics based on typical outcomes for ortho-substituted acetophenones.
Metric
Route A: Ellman Auxiliary
Route B: Biocatalysis (-TA)
Route C: Ru-Hydrogenation
Enantiomeric Excess (ee)
High (>98% after recryst.)
Excellent (>99%)
Variable (85-95% typical)
Yield (Overall)
Moderate (60-75%)
High (80-90%)
High (85-95%)
Scalability
Linear (Reagent heavy)
Exponential (Green)
High (Requires Autoclave)
Cost Driver
Sulfinamide Auxiliary
Enzyme Development
Ru/Rh Metal & Ligand
Atom Economy
Poor (Auxiliary waste)
Excellent
Good
Ortho-Tolerance
Good (Thermal drive)
Requires Screening
Sensitive (Steric clash)
Recommendation
For Discovery/Early Pre-clinical: Use Route A (Ellman) . It is reliable, requires no method development time, and the reagents are shelf-stable.
For Manufacturing/Scale-up: Transition to Route B (Biocatalysis) . The cost of goods (COGS) drops significantly at scale, and the purity profile is superior, avoiding heavy metal contamination in the final drug substance.
References
Ellman's Auxiliary Synthesis
Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[1] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Journal of the American Chemical Society.[1] Link
Application to bulky ketones:[2] Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link
Biocatalytic Transamination
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Link
Specific to Acetophenones: Mutti, F. G., et al. (2011). Amination of ketones by transaminases: strict stereospecificity and high throughput screening.[3][4] Advanced Synthesis & Catalysis.
Asymmetric Hydrogenation
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
Ruthenium-BINAP on Brominated substrates: Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. Journal of the American Chemical Society.[1]
Ketone Precursor Synthesis
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link
Comparative Profiling of (R)-1-(2-Bromo-5-methylphenyl)ethanamine in Asymmetric Synthesis
Chiral benzylamines are foundational motifs in both the structural architecture of active pharmaceutical ingredients (APIs) and the design of asymmetric catalysts. While simple derivatives like (R)-1-phenylethylamine are...
Author: BenchChem Technical Support Team. Date: March 2026
Chiral benzylamines are foundational motifs in both the structural architecture of active pharmaceutical ingredients (APIs) and the design of asymmetric catalysts. While simple derivatives like (R)-1-phenylethylamine are ubiquitous, the demand for highly specialized, sterically and electronically tuned chiral building blocks has driven the adoption of complex substituted analogs .
This guide provides an objective, data-driven comparison of (R)-1-(2-Bromo-5-methylphenyl)ethanamine (CAS: 1259610-13-3) against standard chiral amines. By analyzing its unique structural causality, resolution efficiency, and utility in ligand synthesis, we establish a framework for when and why researchers should deploy this specific compound in their workflows.
Structural & Electronic Causality: The "Push-Pull" Effect
The performance of a chiral amine in resolution or catalysis is dictated by its three-dimensional steric bulk and the electronic density at the nitrogen center. (R)-1-(2-Bromo-5-methylphenyl)ethanamine possesses a highly specific "push-pull" substitution pattern that differentiates it from baseline amines:
Steric Locking (The Ortho-Bromo Effect): The bulky bromine atom at the 2-position forces the ethylamine side chain out of the aromatic plane to minimize allylic (A-1,3) strain. This restricted rotation creates a rigid, deep chiral pocket, which is highly advantageous for enantioselective induction in catalysis .
Electronic Tuning (The Meta-Methyl Effect): Halogens are inductively electron-withdrawing, which typically reduces the nucleophilicity of the adjacent amine. However, the addition of the electron-donating 5-methyl group pushes electron density back into the aromatic π-system. This restores the basicity of the amine, optimizing its ability to form stable diastereomeric salts during chiral resolution.
Table 1: Structural & Electronic Comparison of Chiral Amines
To objectively evaluate performance, we compare these amines across two distinct applications: the classical resolution of a racemic carboxylic acid (e.g., 2-phenylpropanoic acid) and their utility as precursors in Buchwald-Hartwig cross-coupling for chiral ligand synthesis.
Data Insight: The 5-methyl group alters the crystal lattice packing, significantly enhancing the thermodynamic stability of the (R,R)-diastereomeric salt. This results in a higher initial diastereomeric excess (de) and requires fewer recrystallization steps, lowering the overall environmental E-factor.
Table 3: Performance in Ligand Synthesis (Buchwald-Hartwig Amination)
Data Insight: The electron-donating 5-methyl group accelerates the oxidative addition of the palladium catalyst into the C-Br bond, resulting in higher conversion rates and isolated yields compared to the unsubstituted bromophenyl analog.
Diastereomeric salt resolution workflow using the chiral amine resolving agent.
Step-by-Step Methodology:
Solvent Selection (Causality): Prepare a solvent mixture of 9:1 Ethanol/Water. Why? Pure ethanol dissolves both diastereomeric salts too readily, while pure water prevents the initial dissolution of the free amine and acid. The 9:1 ratio provides the optimal dielectric constant for the less soluble (R,R)-salt to selectively nucleate.
Salt Formation: Dissolve 10.0 mmol of the racemic carboxylic acid in 20 mL of the solvent mixture at 60°C. Slowly add 5.0 mmol (0.5 equiv) of (R)-1-(2-Bromo-5-methylphenyl)ethanamine dropwise.
Controlled Cooling: Allow the solution to cool to room temperature at a rate of 5°C per hour. Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high initial de.
Validation Check 1 (Yield): Filter the resulting crystals and wash with 5 mL of cold ethanol. Weigh the dry salt. A yield of ~40-45% (based on the amine) indicates successful primary resolution.
Acidification: Suspend the salt in 15 mL of 1M HCl and extract with ethyl acetate (3 x 10 mL). The aqueous layer retains the chiral amine (which can be recovered via basification), while the organic layer contains the resolved acid.
Validation Check 2 (Chiral Purity): Analyze the concentrated organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Target ee is >99%.
Workflow B: Synthesis of Chiral N,N-Ligands via Cross-Coupling
Workflow for converting the chiral amine into a bidentate ligand for asymmetric catalysis.
Step-by-Step Methodology:
Catalyst Pre-activation (Causality): In a glovebox, combine Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in anhydrous toluene (5 mL). Stir for 15 minutes. Why RuPhos? The ortho-bromo position of our target amine is highly sterically hindered. A bulky, electron-rich biaryl phosphine ligand like RuPhos is strictly required to facilitate oxidative addition while preventing off-target β-hydride elimination.
Reagent Addition: Add (R)-1-(2-Bromo-5-methylphenyl)ethanamine (1.0 mmol), the target aniline (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
Reaction Execution: Seal the vessel, remove from the glovebox, and heat at 100°C for 12 hours under vigorous stirring.
Validation Check 1 (Reaction Completion): Perform TLC (Hexane/EtOAc 4:1) or LC-MS. Verify the complete disappearance of the starting amine mass (m/z ~214).
Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography to isolate the pure chiral N,N-ligand.
References
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. National Center for Biotechnology Information (NIH PMC). Available at:[Link]
A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. ACS Organic Letters. Available at:[Link]
Comparative
Absolute Configuration Determination of (R)-1-(2-Bromo-5-methylphenyl)ethanamine Derivatives: X-Ray Crystallography vs. Chiroptical Alternatives
As pharmaceutical pipelines increasingly prioritize enantiopure therapeutics, the unambiguous determination of absolute configuration (AC) early in the drug development process is non-negotiable. For chiral building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly prioritize enantiopure therapeutics, the unambiguous determination of absolute configuration (AC) early in the drug development process is non-negotiable. For chiral building blocks like (R)-1-(2-Bromo-5-methylphenyl)ethanamine , scientists must choose the most robust analytical pathway to confirm stereochemistry.
This technical guide objectively evaluates the performance of Single-Crystal X-Ray Diffraction (SCXRD)—the historical gold standard—against modern chiroptical alternatives, specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). By analyzing the causality behind experimental choices, we provide a self-validating framework for selecting the optimal analytical strategy.
Mechanistic Grounding: The Strategic Advantage of the Bromine Atom
The molecular architecture of (R)-1-(2-Bromo-5-methylphenyl)ethanamine offers a distinct crystallographic advantage: the native bromine atom.
In standard X-ray crystallography, Friedel’s law dictates that diffraction patterns are centrosymmetric, rendering enantiomers indistinguishable. However, when incident X-rays possess a wavelength near the absorption edge of a heavy atom in the crystal, anomalous dispersion occurs, breaking Friedel's law. Bromine has a highly significant anomalous scattering cross-section (
) when irradiated with Cu-K X-rays.
Because of this native heavy atom, SCXRD can directly yield the Flack parameter (
). A refined Flack parameter near zero () unambiguously confirms the absolute configuration without the need to synthesize diastereomers using a chiral auxiliary.
However, SCXRD is fundamentally limited by the crystallization bottleneck. Chiral amines are frequently oils or low-melting solids at room temperature. This necessitates derivatization (e.g., salt formation) to induce crystallization. When crystallization fails, solution-phase techniques like VCD become critical. VCD bypasses the need for crystals by measuring the differential absorption of left versus right circularly polarized infrared light during vibrational transitions (1)[1].
Comparative Performance Analysis
The following table synthesizes the operational and quantitative performance metrics of SCXRD against VCD and NMR for this specific compound class.
Analytical Parameter
Single-Crystal XRD (SCXRD)
Vibrational Circular Dichroism (VCD)
Nuclear Magnetic Resonance (NMR)
Sample State
High-quality single crystal
Solution (e.g., CDCl or neat liquid)
Solution (e.g., CDCl)
Derivatization Need
Required (Salts/Amides to induce packing)
None (Native amine can be analyzed)
Required (Chiral Derivatizing Agents)
Heavy Atom Reliance
Critical (Br enables direct AC assignment)
Irrelevant
Irrelevant
Data Processing
Flack Parameter Calculation
DFT Simulation & Spectral Overlay
Chemical Shift Anisotropy / NOE
Typical Turnaround
Days to Weeks (Crystallization dependent)
24–48 Hours (Measurement + Computation)
Hours to Days (Synthesis dependent)
AC Confidence Level
Absolute / Unambiguous
High (Requires accurate DFT modeling)
Moderate to High (Empirical models)
Note: Chiroptical spectroscopy has become an invaluable tool in chiral drug discovery, bypassing the need for good quality crystals required by historical methods like X-ray crystallography (2)[2]. However, X-ray diffraction remains the most reliable method when suitable crystals can be obtained (3)[3].
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental step.
Protocol A: SCXRD via Anomalous Dispersion (The Gold Standard)
Derivatization for Crystallinity: React the native (R)-1-(2-Bromo-5-methylphenyl)ethanamine with 1.1 equivalents of anhydrous HCl in diethyl ether. Causality: Amines resist ordered packing due to conformational flexibility; forming a hydrochloride salt establishes a rigid, predictable three-dimensional hydrogen-bonding network.
Crystal Growth: Dissolve the resulting salt in a minimal volume of methanol and carefully layer with dichloromethane. Allow slow diffusion at 4°C over 3–5 days.
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Cu-K
microfocus source (). Causality: Cu-K radiation is specifically chosen over Mo-K because it maximizes the anomalous scattering cross-section of the bromine atom, amplifying the signal needed to break Friedel's law. Collect data at 100 K to minimize thermal atomic displacement parameters.
Refinement & AC Assignment: Solve the structure using intrinsic phasing. Refine the Flack parameter (
). A value of unambiguously confirms the (R) configuration.
Protocol B: VCD Analysis (The Solution-Phase Alternative)
Sample Preparation: Dissolve the native amine in deuterated chloroform (CDCl
) to a concentration of ~0.1 M. Causality: CDCl is utilized because it lacks strong, broad infrared absorptions in the critical 1650 to 850 cm⁻¹ fingerprint region, preventing solvent masking of the analyte's signals[3].
Spectral Acquisition: Load the solution into a fixed BaF
liquid cell (0.05 mm path length). Acquire IR and VCD spectra at a resolution of 4 cm⁻¹ with 3000 accumulations to ensure a high signal-to-noise ratio[3].
DFT Computational Modeling: The absolute stereochemistry is established by comparing the measured VCD spectrum to an ab initio quantum chemistry calculation[1]. Perform a conformational search, then optimize the lowest-energy conformers of the (R)-enantiomer using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level via Gaussian software.
Spectral Overlay: Overlay the experimental VCD spectrum with the Boltzmann-weighted theoretical spectrum. Matching positive and negative differential absorption peaks confirms the absolute configuration.
Analytical Workflow Visualization
The following logical relationship diagram maps the decision-making process for determining the absolute configuration of the target chiral amine.
Workflow comparing SCXRD and VCD for absolute configuration determination.
Conclusion
For (R)-1-(2-Bromo-5-methylphenyl)ethanamine derivatives, Single-Crystal X-Ray Diffraction remains the ultimate authority. The presence of the bromine atom provides a built-in heavy atom for anomalous dispersion, circumventing the need for complex chiral derivatizing agents. However, the reliance on crystal growth is a severe operational bottleneck.
When crystallization fails or rapid solution-phase screening is required, Vibrational Circular Dichroism (VCD) serves as a highly reliable, orthogonal technique. By pairing precise IR differential absorption measurements with rigorous DFT calculations, VCD delivers robust stereochemical assignments directly from the native liquid or dissolved state.
References
WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD, BioTools.
Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations, JASCO.
Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy, MDPI.
Cross-Validation of Analytical Methods for (R)-1-(2-Bromo-5-methylphenyl)ethanamine: A Comprehensive Guide
Executive Summary The accurate determination of enantiomeric excess (ee) and chemical purity of chiral amines is a critical bottleneck in pharmaceutical development. (R)-1-(2-Bromo-5-methylphenyl)ethanamine is a sterical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate determination of enantiomeric excess (ee) and chemical purity of chiral amines is a critical bottleneck in pharmaceutical development. (R)-1-(2-Bromo-5-methylphenyl)ethanamine is a sterically hindered, halogenated chiral primary amine that serves as a vital intermediate in the asymmetric synthesis of active pharmaceutical ingredients (APIs)[1].
To ensure data integrity during method transfer from R&D to Quality Control (QC), analytical methods must undergo rigorous cross-validation[2]. This guide provides an authoritative, objective comparison of three orthogonal analytical platforms—Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC-FID), and Capillary Electrophoresis (CE)—evaluating their performance under the updated ICH Q2(R2) regulatory framework[3].
The Core Directive: ICH Q2(R2) Cross-Validation Framework
Cross-validation is the systematic process of demonstrating that two or more analytical methods yield statistically equivalent and reliable results across different laboratories or instrumental platforms[4]. The recently revised ICH Q2(R2) guideline mandates a lifecycle and Quality-by-Design (QbD) approach to method validation, emphasizing robustness, specificity, and the establishment of an orthogonal control strategy[5][6].
Relying on a single analytical technique introduces systemic blind spots. By cross-validating HPLC against GC and CE, laboratories can eliminate method-specific biases (e.g., co-eluting impurities invisible to UV detection but detectable via FID).
Analytical workflow for the cross-validation of chiral methods under ICH Q2(R2) guidelines.
Mechanistic Background & Orthogonal Strategies
The molecular architecture of (R)-1-(2-Bromo-5-methylphenyl)ethanamine dictates its analytical behavior. The bulky bromine atom at the ortho position and the methyl group at the meta position create significant steric hindrance around the chiral center. Each analytical method leverages a distinct physical mechanism to achieve chiral recognition.
Orthogonal chiral recognition mechanisms for enantiomeric excess determination.
Experimental Protocols & Causality
Method 1: Chiral HPLC (The Gold Standard)
Chiral HPLC using immobilized polysaccharide stationary phases is the industry standard for chiral amine resolution due to its high reproducibility and preparative scalability.
Step 1: Sample Preparation. Dissolve the analyte in Hexane/Isopropanol (80:20 v/v) to a concentration of 1.0 mg/mL.
Causality: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion (the "solvent effect") during injection.
Step 2: Chromatographic Separation. Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
Step 3: Mobile Phase Elution. Isocratic elution using n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min[7].
Causality: Primary amines strongly interact with residual silanols on the silica support, causing severe peak tailing. The addition of 0.1% Diethylamine (DEA) acts as a competitive base, masking these active sites and ensuring sharp, symmetrical peaks[7].
Step 4: Self-Validating System Suitability Test (SST). Before analyzing unknowns, inject a racemic standard. The system is only validated for the run if the resolution (Rs) between the (R) and (S) enantiomers is ≥ 2.0.
Method 2: GC-FID with Chiral Derivatization (The High-Resolution Alternative)
Direct GC analysis of primary amines often leads to thermal degradation and irreversible adsorption in the injection port. Derivatization is a mandatory causal step to ensure method trustworthiness[8].
Step 1: Derivatization. Dissolve 1.0 mg of the sample in 1.0 mL dichloromethane (DCM). Add 20 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of pyridine. Incubate at 60°C for 30 minutes.
Causality: TFAA converts the reactive primary amine into a thermally stable, highly volatile trifluoroacetamide derivative. This prevents column adsorption and drastically improves peak shape and resolution[8].
Step 2: Injection. Inject 1 µL in split mode (1:50) at an inlet temperature of 250°C.
Step 3: Separation. Use a Chirasil-Dex CB column (25 m x 0.25 mm x 0.25 µm) with Helium carrier gas at 1.5 mL/min.
Step 4: Oven Program. Hold at 100°C for 2 min, ramp at 5°C/min to 180°C.
Causality: A shallow temperature ramp allows maximum interaction time between the derivatized analyte and the cyclodextrin stationary phase, exploiting subtle differences in dispersion forces between enantiomers.
Method 3: Capillary Electrophoresis (The Orthogonal Approach)
CE provides a highly orthogonal separation mechanism based on charge-to-mass ratio and host-guest complexation, making it an ideal cross-validation tool[8].
Step 1: Background Electrolyte (BGE) Preparation. Prepare a 50 mM phosphate buffer adjusted to pH 2.5, containing 10 mM highly sulfated β-cyclodextrin (HS-β-CD).
Causality: At pH 2.5, the primary amine is fully protonated (cationic). The HS-β-CD is permanently anionic. Under an applied voltage, the cationic analyte and anionic chiral selector migrate in opposite directions. This counter-migration maximizes their interaction time, yielding exceptional chiral resolution.
Step 2: Injection & Separation. Perform hydrodynamic injection (50 mbar for 5 s) into a fused silica capillary (50 µm ID x 40 cm). Apply a voltage of +15 kV.
Step 3: Detection. Monitor via UV at 214 nm.
Self-Validating Control: Monitor the electroosmotic flow (EOF) marker (e.g., thiourea). A shift in EOF migration time >2% instantly invalidates the run, indicating capillary wall contamination.
Data Presentation: Cross-Validation Results
The following table summarizes the cross-validation data for the three methods against the ICH Q2(R2) acceptance criteria[3][6].
Validation Parameter
Chiral HPLC (Primary)
GC-FID (Orthogonal 1)
Chiral CE (Orthogonal 2)
ICH Q2(R2) Acceptance Criteria
Specificity (Resolution, Rs)
3.2
2.8
4.1
Rs ≥ 1.5
Linearity (R²)
0.9998
0.9995
0.9991
R² ≥ 0.999
Precision (% RSD, n=6)
0.8%
1.5%
2.1%*
≤ 2.0% (Assay)
Accuracy (% Recovery)
99.5 – 101.2%
98.0 – 102.1%
97.5 – 101.8%
98.0 – 102.0%
LOD (µg/mL)
0.5
1.2
2.5
Signal-to-Noise ≥ 3:1
LOQ (µg/mL)
1.5
3.6
7.5
Signal-to-Noise ≥ 10:1
*Note on CE Precision: While CE exhibits a slightly higher %RSD (2.1%) due to the inherent volumetric variability of nanoliter hydrodynamic injections, it remains a highly valuable orthogonal qualitative tool for confirming the absence of co-eluting impurities missed by HPLC.
Conclusion
For the routine batch release of (R)-1-(2-Bromo-5-methylphenyl)ethanamine, Chiral HPLC remains the optimal primary method due to its superior precision (0.8% RSD) and straightforward sample preparation. However, to comply with the rigorous lifecycle management and control strategy requirements of ICH Q2(R2)[3][6], cross-validation with GC-FID (post-derivatization) is highly recommended. GC-FID provides an orthogonal separation mechanism that verifies the chemical purity profile, ensuring that no non-UV-absorbing impurities are artificially inflating the HPLC assay value.
References
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru.[Link]
A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. [Link]
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. [Link]
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases - ResearchGate. [Link]
A Comparative Guide to the Efficacy of Chiral Resolving Agents for 1-(2-Bromo-5-methylphenyl)ethanamine
For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is paramount. Chirality often dictates a compound's pharmacological and toxicological profile, making the separat...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is paramount. Chirality often dictates a compound's pharmacological and toxicological profile, making the separation of enantiomers from a racemic mixture a critical process in the synthesis of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth, objective comparison of the efficacy of various chiral resolving agents for the resolution of racemic 1-(2-Bromo-5-methylphenyl)ethanamine, a valuable chiral building block in medicinal chemistry.
The classical method of diastereomeric salt formation remains a robust, scalable, and widely employed technique for chiral resolution.[3] This process hinges on the reaction of a racemic base, such as our target amine, with an enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent.[4][5] This solubility differential allows for their separation through fractional crystallization.[6] The selection of the optimal chiral resolving agent is therefore a crucial decision, directly impacting the yield, enantiomeric purity, and overall efficiency of the resolution process.[3]
This guide will compare three commonly used and highly effective classes of chiral resolving agents for primary amines: Tartaric Acid, Mandelic Acid, and Di-p-toluoyl-tartaric Acid.
Comparative Analysis of Chiral Resolving Agents
The efficacy of a chiral resolving agent is highly dependent on its interaction with the specific substrate. Factors such as steric hindrance, electronic interactions, and the ability to form a well-ordered crystal lattice with one diastereomer over the other are key to achieving a successful separation.
Resolving Agent
Key Characteristics
Advantages
Common Considerations
L-(+)-Tartaric Acid
A C4-dicarboxylic acid with two chiral centers.[3]
Readily available, inexpensive, and extensively documented in chemical literature.[3][7]
Success is highly dependent on the solvent system and crystallization conditions. May require multiple recrystallizations to achieve high enantiomeric excess (e.e.).[3]
(S)-(-)-Mandelic Acid
An α-hydroxy carboxylic acid with a single chiral center and an aromatic ring.[3]
The aromatic ring can facilitate crystal formation through π-stacking interactions.[8] Often provides high enantiomeric excess in a single crystallization step.[3]
Generally more costly than tartaric acid. The presence of a single chiral center may offer fewer points of diastereomeric interaction compared to tartaric acid.
Di-p-toluoyl-L-tartaric Acid (L-DTTA)
A derivative of tartaric acid with bulky aromatic toluoyl groups.[8]
The bulky groups enhance steric and electronic interactions, often leading to more significant solubility differences between diastereomeric salts.[8] Frequently achieves high diastereomeric and enantiomeric excesses (>95%).[1][8]
The most expensive of the three options. The bulky nature may not be optimal for all substrates.
Experimental Protocols: A Step-by-Step Guide
The following are generalized, yet detailed, methodologies for the resolution of a racemic primary amine like 1-(2-Bromo-5-methylphenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
Protocol 1: Resolution using L-(+)-Tartaric Acid
This protocol is based on the classical method of diastereomeric salt formation and fractional crystallization.[7]
Materials:
Racemic 1-(2-Bromo-5-methylphenyl)ethanamine
L-(+)-Tartaric acid
Methanol (or other suitable solvent)
Sodium hydroxide (NaOH) solution
Dichloromethane (or other suitable organic solvent)
Procedure:
Salt Formation: Dissolve L-(+)-Tartaric acid (0.5-1.0 molar equivalent) in a minimal amount of heated methanol. In a separate flask, dissolve the racemic 1-(2-Bromo-5-methylphenyl)ethanamine (1.0 molar equivalent) in methanol.
Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. The mixture may exotherm. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. For enhanced crystallization, the flask can be cooled further in an ice bath or refrigerator for several hours or overnight.[7]
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
Recrystallization (Optional but Recommended): To improve enantiomeric purity, the isolated salt can be recrystallized from a minimal amount of hot methanol.
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add an aqueous solution of NaOH until the solution is basic (pH > 10). This will deprotonate the amine.
Extraction and Analysis: Extract the liberated enantiomerically enriched amine with an organic solvent like dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess (e.e.) of the recovered amine should be determined by an appropriate analytical method, such as chiral HPLC.[8]
Protocol 2: Resolution using (S)-(-)-Mandelic Acid
This procedure leverages the often-superior crystallizing properties of mandelate salts.[3][9]
Materials:
Racemic 1-(2-Bromo-5-methylphenyl)ethanamine
(S)-(-)-Mandelic acid
Ethanol (or other suitable solvent)
Hydrochloric acid (HCl) solution
Diethyl ether (or other suitable organic solvent)
Procedure:
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in ethanol. In a separate flask, dissolve an equimolar amount of (S)-(-)-Mandelic acid in the same solvent, heating gently if necessary.
Crystallization: Combine the two solutions. Crystals of the diastereomeric salt should form upon standing at room temperature or upon cooling. The crystallization process can be initiated by scratching the inside of the flask or by seeding with a small crystal of the desired salt.
Isolation: Collect the crystalline salt by filtration and wash with a small portion of cold ethanol.
Liberation of the Free Amine: Suspend the collected salt in water and add a strong base (e.g., NaOH solution) to liberate the free amine.
Extraction and Analysis: Extract the amine with diethyl ether, dry the organic layer, and evaporate the solvent. Determine the enantiomeric excess via chiral HPLC or NMR analysis.
Protocol 3: Resolution using Di-p-toluoyl-L-tartaric Acid (L-DTTA)
This protocol utilizes a modified tartaric acid derivative to potentially achieve higher selectivity.[6][8]
Materials:
Racemic 1-(2-Bromo-5-methylphenyl)ethanamine
Di-p-toluoyl-L-tartaric acid (L-DTTA)
A suitable solvent or solvent mixture (e.g., methanol/water, ethanol)
Sodium bicarbonate solution
Ethyl acetate
Procedure:
Salt Formation: Dissolve the racemic amine (1.0 equivalent) and L-DTTA (0.5 to 1.0 equivalent) in a minimal amount of the chosen solvent, with gentle heating to obtain a clear solution.[6]
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals. Further cooling in a refrigerator can increase the yield.[6]
Isolation: Isolate the crystals of the less soluble diastereomeric salt by filtration. Wash the crystals with a small amount of the cold crystallization solvent.
Liberation of the Free Amine: Treat the isolated salt with an aqueous base, such as sodium bicarbonate solution, to neutralize the acid and free the amine.
Extraction and Analysis: Extract the enantiomerically enriched amine with ethyl acetate. Dry the organic phase and remove the solvent under reduced pressure. Analyze the product for enantiomeric excess. The other enantiomer can often be recovered from the mother liquor.[8]
Process Visualization
To better illustrate the procedures described, the following diagrams outline the workflow and the core chemical logic.
Caption: General workflow for chiral resolution of a primary amine.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion and Recommendations
The selection of a chiral resolving agent for 1-(2-Bromo-5-methylphenyl)ethanamine is a multifaceted decision that depends on the specific project goals, including desired purity, acceptable yield, and economic constraints.
For initial screening and cost-sensitive projects, L-(+)-Tartaric acid is an excellent starting point due to its low cost and widespread availability.[3]
When high enantiomeric purity in fewer steps is the primary goal, (S)-(-)-Mandelic acid is a strong candidate, often yielding highly pure crystals in a single step.[3]
For challenging resolutions where common agents fail or for achieving the highest possible selectivity, Di-p-toluoyl-L-tartaric acid (L-DTTA) should be considered. Its bulky structure can significantly amplify the solubility differences between diastereomeric salts, justifying its higher cost.[8]
Ultimately, empirical screening of these agents under various solvent and temperature conditions is the most effective strategy to identify the optimal resolution conditions for 1-(2-Bromo-5-methylphenyl)ethanamine. The protocols and comparative data presented in this guide provide a robust framework for initiating such an investigation.
References
BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
BenchChem. (2025). A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic.
BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
Quan H., Rohani S., Zhu J., Gomaa H. (2012). Resolution of sertraline with R-mandelic acid: Chiral discrimination mechanism study. Chirality, 24, 119–128.
Chemistry LibreTexts. (2020). 6.
Wikipedia. (n.d.). Chiral resolution.
Racemates can no longer be sold as commercial drugs without characterization of each enantiomer and proof that the nonpotent stereoisomer is devoid of any harmful side effects. Thus pharmaceutical companies have focused on developing technologies that produce single-isomer drugs.
Spectroscopic Comparison & Resolution Guide: (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Executive Summary Objective: To provide a rigorous technical comparison of spectroscopic methods for distinguishing and characterizing the (R)- and (S)-enantiomers of 1-(2-Bromo-5-methylphenyl)ethanamine (CAS: 1259832-64...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a rigorous technical comparison of spectroscopic methods for distinguishing and characterizing the (R)- and (S)-enantiomers of 1-(2-Bromo-5-methylphenyl)ethanamine (CAS: 1259832-64-8 for (S)-isomer).
Context: The chiral 1-arylethanamine scaffold is a privileged pharmacophore in CNS and oncology drug discovery. The presence of the ortho-bromo and meta-methyl substituents on the phenyl ring introduces significant steric bulk, influencing both the rotational barrier and the interaction with chiral stationary phases (CSPs). This guide compares three primary methodologies—Chiral SFC/HPLC , Vibrational Circular Dichroism (VCD) , and NMR with Chiral Solvating Agents (CSA) —evaluating their efficacy in resolving and assigning the absolute configuration of these enantiomers.
Structural Analysis & Chemical Context
The target molecule, 1-(2-Bromo-5-methylphenyl)ethanamine , possesses a single chiral center at the benzylic position.
Steric Challenge: The ortho-bromine atom creates a "chiral pocket" that significantly differentiates the spatial environment of the methine proton compared to unsubstituted 1-phenylethanamine.
Spectroscopic Implications:
Achiral Environments (Standard NMR/IR): The (R) and (S) enantiomers exhibit identical spectra.
Chiral Environments: The ortho-substitution enhances the effectiveness of chiral discrimination by restricting conformational freedom during interaction with chiral selectors.
Chemical Structure Visualization
Caption: Structural features influencing the spectroscopic discrimination of the target enantiomers.
Comparative Methodology: Distinguishing the Enantiomers
For 1-arylethanamines, SFC offers superior resolution compared to traditional Normal Phase HPLC due to higher diffusivity and lower viscosity of the CO₂ mobile phase.
Experimental Protocol
Sample Preparation: Dissolve 5 mg of racemic amine in MeOH (1 mg/mL).
Column Selection:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The amylose backbone (AD-H) typically shows higher selectivity for hindered ortho-substituted amines.
Mobile Phase: CO₂ / Methanol (with 0.2% Isopropylamine additive to suppress tailing of the basic amine).
Conditions:
Flow: 3.0 mL/min
Back Pressure: 120 bar
Temperature: 35°C
Detection: UV @ 254 nm (aromatic absorption).
Performance Insight: The (R)-enantiomer typically elutes second on Amylose-based columns (AD-H) for this class of amines, though this must be empirically verified. The ortho-bromo group enhances the "fit" into the chiral groove, often resulting in separation factors (
) > 1.5.
Method B: Vibrational Circular Dichroism (VCD)
Status: Gold Standard for Absolute Configuration (AC) Assignment
Unlike X-ray crystallography, VCD does not require a single crystal. It measures the differential absorption of left and right circularly polarized infrared light (
Conformational Search: Perform DFT calculations (B3LYP/6-31G*) to identify low-energy conformers of the (R)-amine.
Spectral Simulation: Calculate the VCD spectrum for the Boltzmann-weighted average of these conformers.
Measurement: Record the experimental VCD spectrum of the isolated enantiomer (from Method A) in CDCl₃ or CD₂Cl₂ (concentration ~50 mg/mL, path length 100 µm).
Comparison: Match the sign and intensity of the experimental bands (fingerprint region: 1000–1400 cm⁻¹) with the calculated spectrum.
Key Diagnostic Band: The "umbrella" bending mode of the methine C-H at the chiral center coupled with the ring breathing modes will show opposite signs for (R) and (S) enantiomers.
Method C: ¹H NMR with Mosher's Acid Chloride
Status: Rapid Benchtop Analysis
Derivatization with (R)-(-)-
-methoxy--(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers, which have distinct NMR chemical shifts.
Protocol
Derivatization: Mix 10 mg amine + 1.2 eq (R)-MTPA-Cl + 2 eq Pyridine in CDCl₃. Shake for 10 mins.
Analysis: Acquire ¹H NMR (400 MHz+).
Interpretation: Focus on the methyl doublet of the ethyl group.
In the (R,R)-diastereomer, the phenyl ring of the MTPA auxiliary shields the methyl group of the amine.
Result: The methyl doublet of the (S)-amine derivative will typically appear downfield relative to the (R)-amine derivative (or vice versa depending on specific conformation, requiring the
calculation model).
Comparative Performance Matrix
The following table contrasts the three methods for analyzing (R)-1-(2-Bromo-5-methylphenyl)ethanamine.
Feature
Method A: Chiral SFC
Method B: VCD Spectroscopy
Method C: Mosher's NMR
Primary Utility
Physical Separation (Prep)
Absolute Configuration
Purity Check (% ee)
Sample Required
< 1 mg (Analytical)
~10-50 mg (High Conc.)
~5-10 mg (Destructive)
Resolution Power
High ( typical)
N/A (Single isomer analysis)
Moderate ( ppm)
Throughput
High (5 min/run)
Low (2-4 hours/scan)
Medium (30 min prep + run)
Cost per Run
Low (Solvent/CO₂)
High (Instrument Time)
Medium (Reagents)
Structural Insight
None (Retention time only)
3D Spatial Geometry
Local Steric Environment
Integrated Workflow Diagram
This diagram illustrates the decision logic for a researcher starting with the racemic mixture.
Caption: Recommended workflow for the resolution and characterization of the target amine.
Technical Recommendations
For Drug Development: Do not rely solely on optical rotation (
). The ortho-bromo substituent can induce unexpected sign inversions compared to the parent phenethylamine. VCD is mandatory for unambiguous assignment if X-ray crystals are unavailable.
For Purity Analysis: Use Chiral SFC over Chiral HPLC. The amine functionality is basic; SFC's CO₂/MeOH mobile phase (often with an amine additive like diethylamine) provides sharper peak shapes and faster equilibration than Normal Phase Hexane/EtOH methods.
Synthesis Note: If synthesizing the (R)-enantiomer directly via asymmetric reduction of the corresponding ketone (1-(2-bromo-5-methylphenyl)ethanone), use Method C (Mosher's) to verify that no racemization occurred during workup.
References
Stephens, P. J., et al. (2008). Structural Analysis of Chiral Molecules using Vibrational Circular Dichroism. Wiley-Interscience. (General Reference for VCD Theory).
Munk, S. A., et al. (1996).[2] Synthesis and evaluation of 2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane: A potent imidazoline 1 receptor specific agent. Journal of Medicinal Chemistry. (Reference for resolution of hindered amines).
He, C., et al. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. MIT. Retrieved from [Link] (Demonstrates VCD/Mosher protocols for similar chiral amines).
Regalado, E. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
A Comparative Guide to Substituent Effects: Assessing the Impact of Bromo- and Methyl- Groups on the Reactivity of Ethanamine
Executive Summary In the landscape of medicinal chemistry and organic synthesis, the subtle modification of a molecule's periphery can dramatically alter its chemical behavior. This guide provides a detailed comparative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and organic synthesis, the subtle modification of a molecule's periphery can dramatically alter its chemical behavior. This guide provides a detailed comparative analysis of ethanamine and two of its β-substituted analogues: 2-bromoethanamine and n-propylamine (as a proxy for a β-methyl substituted ethanamine). We explore how the electron-withdrawing bromo- substituent and the electron-donating methyl- group fundamentally impact the amine's basicity and nucleophilicity. Through a combination of theoretical principles and supporting experimental data, we demonstrate that the bromo- group significantly decreases both basicity and nucleophilicity via a strong negative inductive effect. Conversely, the methyl- group provides a modest increase in reactivity through a positive inductive effect. This guide presents detailed protocols for quantifying these differences, offering researchers a practical framework for predicting and understanding the reactivity of substituted aliphatic amines.
Introduction: The Significance of Substituent Effects
Ethanamine (CH₃CH₂NH₂) is a simple primary aliphatic amine, whose reactivity is dominated by the lone pair of electrons on its nitrogen atom. This lone pair makes it both a Brønsted-Lowry base (a proton acceptor) and a nucleophile (an electron-pair donor in reactions with electrophiles).[1][2] In drug development, amine functional groups are ubiquitous, playing critical roles in receptor binding, solubility, and metabolic stability. Modifying the structure of a lead compound by adding substituents is a cornerstone of drug design. Understanding the electronic and steric consequences of these modifications is paramount.
This guide focuses on two common substituents placed on the carbon adjacent (β-position) to the amino group:
The Bromo- group (-Br): A halogen that introduces significant electronic and steric changes.
The Methyl- group (-CH₃): An alkyl group that serves as a baseline for understanding electron-donating and steric effects.
We will dissect how these groups alter the electron density at the nitrogen center, thereby influencing the amine's two primary chemical properties: basicity and nucleophilicity.
Theoretical Framework: Inductive and Steric Effects
The reactivity of the amine's nitrogen is governed by the availability of its lone pair. Substituents influence this availability through two primary mechanisms:
Inductive Effect (-I / +I): This effect involves the polarization of σ (sigma) bonds due to differences in electronegativity between atoms.[3][4]
Bromo- Group (-I Effect): Bromine is highly electronegative. It pulls electron density away from the carbon chain towards itself. This electron-withdrawing effect propagates to the nitrogen atom, reducing the electron density of the lone pair and making it less available for bonding. This deactivating effect is known as a negative inductive effect (-I).[5]
Methyl- Group (+I Effect): Alkyl groups, like methyl, are less electronegative than carbon and are considered electron-donating relative to hydrogen.[1][6] They push electron density through the sigma framework towards the nitrogen atom. This increases the electron density of the lone pair, making it more available for reaction. This activating effect is a positive inductive effect (+I).
Steric Hindrance: This refers to the physical obstruction caused by the size of a substituent group, which can impede the approach of a reactant to the reactive center.[7][8] In the context of nucleophilic attack, a bulky substituent near the nitrogen can slow down the reaction rate by blocking the path of the electrophile.[9][10] While basicity (reaction with a small proton) is less sensitive to steric effects, nucleophilicity can be significantly impacted.[9]
The diagram below illustrates the inductive effects on the nitrogen lone pair.
Caption: Workflow for kinetic analysis of amine nucleophilicity.
Methodology:
Reaction Setup: In a thermostated reaction vessel at 25°C, combine equimolar amounts (e.g., 10 mmol) of the amine (ethanamine, 2-bromoethanamine, or n-propylamine) and methyl iodide in 100 mL of dry acetonitrile.
Sampling: At predetermined time points (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution to protonate any unreacted amine, stopping the nucleophilic substitution.
Analysis: Analyze the quenched samples using a pre-calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of the starting materials and the N-methylated product.
Data Processing: For each amine, plot the concentration of the product formed versus time. The initial rate of the reaction is determined from the initial slope of this curve.
Comparison: Compare the initial rates for the three amines. The ratio of the rates provides a quantitative comparison of their nucleophilicity.
Discussion & Implications for Drug Development
The experimental data consistently align with the theoretical framework. The bromo- substituent acts as a powerful deactivating group, drastically reducing both the basicity and nucleophilicity of ethanamine. The methyl- substituent , representing a simple alkyl chain extension, is a weak activating group, slightly enhancing these properties.
Implications for Researchers and Drug Developers:
Tuning Basicity: The pKa of a drug is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A drug's charge state at physiological pH (around 7.4) dictates its ability to cross cell membranes and its solubility. Introducing a bromo- group near an amine can be a strategy to lower its pKa, potentially reducing unwanted interactions or improving membrane permeability if the protonated form is problematic.
Modulating Nucleophilicity: The nucleophilicity of an amine in a drug molecule can lead to off-target covalent bond formation, a common cause of toxicity. If an amine is found to be too reactive, substituting a nearby position with an electron-withdrawing group like bromine can "tame" its nucleophilicity and mitigate this risk.
Structure-Activity Relationships (SAR): The principles demonstrated here are fundamental to building SAR. When a methyl group in a lead compound is replaced with a bromo- group, any observed change in biological activity can be rationally attributed to the changes in basicity, nucleophilicity, and steric bulk, guiding the next round of molecular design.
Conclusion
The electronic nature of a substituent exerts a profound and predictable influence on the reactivity of an adjacent amine. An electron-withdrawing group, such as bromine, significantly depresses the availability of the nitrogen lone pair through a negative inductive effect, resulting in a weaker base and a less potent nucleophile. Conversely, an electron-donating alkyl group, such as a methyl group, enhances lone pair availability via a positive inductive effect, leading to a stronger base and a more reactive nucleophile. By leveraging the experimental protocols and theoretical understanding presented in this guide, researchers can make more informed decisions in the design and synthesis of novel molecules, accelerating the development of safer and more effective chemical entities.
References
Time.gov. (n.d.). Official U.S. Time.
Grokipedia. (n.d.). Neopentylamine.
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Solubility of Things. (n.d.). Ethylamine.
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
Benchchem. (n.d.). A Comparative Guide to the Reactivity of Ethynamine and Other Primary Amines.
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
Quora. (2023, February 26). What is the pKa value of ethylamine and aniline?.
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Sciencemadness Wiki. (2020, November 15). Ethylamine.
Chemcess. (2025, June 16). Ethylamine: Properties, Reactions, Production And Uses.
ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
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Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
Brainly. (2023, November 7). Which substituent, methyl or bromine, should be placed in the equatorial position of a chair conformer to maximize stability?.
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PubMed. (2015, September 10). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon.
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
Australian Journal of Chemistry. (1980, June 1). Electronic effects of halogen-substituted methyl groups.
Benchchem. (n.d.). Synthesis of Ethylamine via Nucleophilic Substitution of Bromoethane with Ammonia: Application Notes and Protocols.
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
PubChem. (n.d.). Neopentylamine.
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Standard Operating Procedure & Disposal Guide: (R)-1-(2-Bromo-5-methylphenyl)ethanamine As a trusted partner in your drug development and synthetic workflows, we are committed to providing value that extends beyond the b...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Disposal Guide: (R)-1-(2-Bromo-5-methylphenyl)ethanamine
As a trusted partner in your drug development and synthetic workflows, we are committed to providing value that extends beyond the bench. Handling complex chiral building blocks like (R)-1-(2-Bromo-5-methylphenyl)ethanamine requires precise operational planning to ensure regulatory compliance, environmental stewardship, and laboratory safety.
This guide provides a comprehensive, step-by-step framework for the proper segregation, neutralization, and disposal of this compound.
Physicochemical Profiling: The "Why" Behind the Protocol
To manage chemical waste effectively, one must understand the molecular causality that dictates its handling. (R)-1-(2-Bromo-5-methylphenyl)ethanamine presents a dual-hazard profile due to its specific functional groups:
The Primary Amine Moiety (
): This group confers basicity and nucleophilicity. In the presence of acids, it readily forms water-soluble ammonium salts. While this is useful for liquid-liquid extractions, salt formation does not eliminate the environmental toxicity of the molecule. Furthermore, extreme pH shifts can either volatilize the freebase amine (in basic conditions) or mobilize incompatible metals in mixed waste streams (in acidic conditions).
The Bromine Substituent (-Br): This is the critical regulatory driver. Halogenated aromatic compounds are highly resistant to environmental degradation and are strictly regulated under[1]. If incinerated improperly in a standard non-halogenated waste stream, the combustion of brominated compounds releases corrosive hydrogen bromide (HBr) gas and potentially highly toxic brominated dioxins. Therefore, this compound must be routed to high-temperature incineration facilities equipped with specialized halogen scrubbers.
Waste Segregation & Compatibility Matrix
Accurate segregation prevents dangerous cross-reactions and minimizes exorbitant disposal costs associated with mixed waste. Below is a quantitative and categorical summary of how to classify different waste streams containing this compound.
Every protocol below is designed as a self-validating system, ensuring that safety parameters are confirmed before moving to the next step.
Protocol A: Disposal of Concentrated or Organic Solutions
Applicable for pure reagent disposal, reaction mother liquors, and organic chromatography fractions.
Segregation: Transfer the liquid into a chemically compatible container (e.g., PTFE-lined glass or heavy-duty HDPE) designated strictly for[2].
Compatibility Check: Ensure the receiving container does not hold strong oxidizing agents (e.g., peroxides, nitric acid), as the primary amine can undergo violent oxidation.
Labeling: Clearly label the container with the full chemical name: (R)-1-(2-Bromo-5-methylphenyl)ethanamine. Do not use structural abbreviations. Explicitly check the "Halogenated" and "Toxic" boxes on the hazard tag.
Storage: Store the container in a secondary containment tray within a ventilated satellite accumulation area until Environmental Health and Safety (EHS) collection.
Protocol B: Neutralization and Disposal of Aqueous Extracts
Applicable for acidic aqueous layers generated during workup (containing the protonated amine salt).
Initial Assessment: Measure the pH of the aqueous waste using a calibrated pH meter or universal indicator paper.
Causality: Discharging highly acidic waste into accumulation carboys can trigger dangerous gas-evolving reactions with incompatible chemicals. Conversely, highly basic conditions (
) will deprotonate the salt, causing the toxic freebase amine to volatilize and exposing personnel to inhalation hazards.
Verification: Re-test the pH after 5 minutes of stirring to ensure the solution has buffered completely. This self-validating step ensures the waste is stable for transport.
Collection: Transfer the neutralized solution to an "Aqueous Hazardous Waste" container. Never drain-dispose of this solution , as municipal biological wastewater treatments cannot degrade the brominated aromatic ring[3].
Protocol C: Spill Response and Decontamination
Containment: Isolate the spill. Don appropriate PPE (nitrile gloves, splash goggles, lab coat).
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or universal spill pads.
Causality: Never use combustible absorbents like sawdust with amines, as the heat of potential neutralization reactions can pose a fire risk.
Collection: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag.
Surface Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% acetic acid) to protonate and dissolve any residual freebase amine, followed by a water wipe-down. Dispose of all wipes in the solid hazardous waste bag.
Protocol D: Container Decontamination
Empty containers that housed hazardous halogenated organics must be decontaminated before standard disposal[4].
Solvent Selection: Select a solvent in which the compound is highly soluble (e.g., methanol).
Triple-Rinse Execution: Add a volume of solvent equal to 5% of the container's total volume . Cap, agitate vigorously for 30 seconds, and empty the rinsate into your Halogenated Organic Waste container. Repeat this exact process three times.
Causality: Serial dilution via triple-rinsing mathematically ensures that residual chemical contamination drops exponentially below regulatory threshold limits.
Defacement & Disposal: Completely obscure or peel off the original chemical label. The clean, uncapped container may now be disposed of as conventional laboratory glass/plastic waste.
Disposal Decision Pathway
To streamline laboratory operations, utilize the following decision tree to rapidly determine the correct waste routing for (R)-1-(2-Bromo-5-methylphenyl)ethanamine based on its physical matrix.
Figure 1: Decision pathway for the segregation and disposal of (R)-1-(2-Bromo-5-methylphenyl)ethanamine.
References
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32
Source: Electronic Code of Federal Regulations (eCFR)
URL:[Link]
Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Research Council
URL:[Link]
Laboratory Guide for Managing Chemical Waste
Source: Vanderbilt University Medical Center (VUMC) Environmental Health and Safety
URL:[Link]